Product packaging for Antifungal agent 29(Cat. No.:)

Antifungal agent 29

Cat. No.: B12401656
M. Wt: 1087.2 g/mol
InChI Key: MDROFODAYFUEKR-FSGQHFSUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antifungal agent 29 is a useful research compound. Its molecular formula is C54H76F6N4O12 and its molecular weight is 1087.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H76F6N4O12 B12401656 Antifungal agent 29

Properties

Molecular Formula

C54H76F6N4O12

Molecular Weight

1087.2 g/mol

IUPAC Name

(1S,4aS,10aR)-6-[3-[8-[3-[[(4bS,8S,8aR)-8-carboxy-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl]oxycarbonylamino]propylamino]octylamino]propylcarbamoyloxy]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;bis(2,2,2-trifluoroacetic acid)

InChI

InChI=1S/C50H74N4O8.2C2HF3O2/c1-47-23-11-25-49(3,43(55)56)41(47)21-17-35-15-19-37(33-39(35)47)61-45(59)53-31-13-29-51-27-9-7-5-6-8-10-28-52-30-14-32-54-46(60)62-38-20-16-36-18-22-42-48(2,40(36)34-38)24-12-26-50(42,4)44(57)58;2*3-2(4,5)1(6)7/h15-16,19-20,33-34,41-42,51-52H,5-14,17-18,21-32H2,1-4H3,(H,53,59)(H,54,60)(H,55,56)(H,57,58);2*(H,6,7)/t41-,42-,47-,48-,49+,50+;;/m1../s1

InChI Key

MDROFODAYFUEKR-FSGQHFSUSA-N

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC(=O)NCCCNCCCCCCCCNCCCNC(=O)OC4=CC5=C(CC[C@@H]6[C@@]5(CCC[C@]6(C)C(=O)O)C)C=C4)(C)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC12CCCC(C1CCC3=C2C=C(C=C3)OC(=O)NCCCNCCCCCCCCNCCCNC(=O)OC4=CC5=C(CCC6C5(CCCC6(C)C(=O)O)C)C=C4)(C)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Antifungal Agent Ibrexafungerp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Ibrexafungerp, a first-in-class triterpenoid antifungal agent. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visual diagrams for signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Properties and Synthesis

Ibrexafungerp (formerly SCY-078) is a semi-synthetic derivative of the natural product enfumafungin, belonging to the triterpenoid class of antifungals.[1] It is chemically designated as C44H67N5O4 with a molecular weight of 922.18 g/mol for the citrate salt.[1][2]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC44H67N5O4[3]
Molecular Weight922.18 g/mol (citrate salt)[1]
ClassTriterpenoid[1]
Administration RouteOral[4]
Synthesis

The synthesis of Ibrexafungerp begins with the natural product enfumafungin.[5] The process involves two main stages: the preparation of an (R)-N-sulfonyl aziridine intermediate and its subsequent reaction with a modified enfumafungin core.[5]

Experimental Protocol: Synthesis of Ibrexafungerp [5]

Step 1: Preparation of (R)-N-sulfonyl aziridine

  • 3,3-dimethylbutan-2-one is condensed with (R)-p-toluenesulfinamide to yield compound 1.12 (84% yield).

  • Compound 1.12 undergoes cyclization upon treatment with trimethylsulfoxonium chloride and n-butyllithium to give chiral toluenesulfinyl aziridine 1.13 (64% yield).

  • Oxidation of 1.13 with meta-chloroperoxybenzoic acid affords the tosyl-protected (R)-alpha-disubstituted aziridine 1.5.

Step 2: Preparation of Ibrexafungerp

  • The lactol of enfumafungin is reduced using triethylsilane and trifluoroacetic acid to give pyran 1.2.

  • Treatment with H2SO4 in methanol results in the cleavage of the glucose moiety to generate compound 1.3 (87% yield over 2 steps).

  • The carboxylic acid of 1.3 is converted to the corresponding benzyl ester upon treatment with benzyl bromide to give compound 1.4 (89% yield).

  • Reaction of 1.4 with the (R)-N-sulfonyl aziridine 1.5 in the presence of potassium t-pentylate and 18-crown-6 provides ether 1.6 (78% yield).

  • Metal reduction with sodium in liquid ammonia removes the N-sulfonyl and benzyl groups to generate compound 1.7.

  • Compound 1.7 is converted to hydrazine intermediate 1.8 with anhydrous hydrazine and BF3·OEt2 in 1,2-dichloroethane.

  • Cyclocondensation of 1.8 with an acyl amidine derivative upon heating in acetic acid provides Ibrexafungerp (66% yield).

G cluster_0 Step 1: Aziridine Synthesis cluster_1 Step 2: Ibrexafungerp Synthesis 3,3-dimethylbutan-2-one 3,3-dimethylbutan-2-one Compound 1.12 Compound 1.12 3,3-dimethylbutan-2-one->Compound 1.12 (R)-p-toluenesulfinamide Aziridine 1.13 Aziridine 1.13 Compound 1.12->Aziridine 1.13 Trimethylsulfoxonium chloride, n-butyllithium Aziridine 1.5 Aziridine 1.5 Aziridine 1.13->Aziridine 1.5 m-CPBA Enfumafungin Enfumafungin Pyran 1.2 Pyran 1.2 Enfumafungin->Pyran 1.2 Triethylsilane, TFA Compound 1.3 Compound 1.3 Pyran 1.2->Compound 1.3 H2SO4, Methanol Compound 1.4 Compound 1.4 Compound 1.3->Compound 1.4 Benzyl bromide Ether 1.6 Ether 1.6 Compound 1.4->Ether 1.6 Aziridine 1.5, K-t-pentylate, 18-crown-6 Compound 1.7 Compound 1.7 Ether 1.6->Compound 1.7 Na, liquid NH3 Hydrazine 1.8 Hydrazine 1.8 Compound 1.7->Hydrazine 1.8 Hydrazine, BF3.OEt2 Ibrexafungerp Ibrexafungerp Hydrazine 1.8->Ibrexafungerp Acyl amidine, Acetic acid

Caption: Workflow for the chemical synthesis of Ibrexafungerp.

Mechanism of Action

Ibrexafungerp exerts its antifungal activity by inhibiting the enzyme β-(1,3)-D-glucan synthase.[6][7] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key structural polymer in the fungal cell wall.[6][7] The inhibition of this enzyme disrupts cell wall integrity, leading to increased permeability, osmotic instability, and ultimately fungal cell lysis and death.[8][9] Ibrexafungerp acts as a non-competitive inhibitor of the enzyme.[6] While echinocandins also target glucan synthase, Ibrexafungerp binds to a different site on the enzyme complex, which allows it to retain activity against many echinocandin-resistant fungal strains.[1][7] The β-1,3-glucan synthase complex is composed of a catalytic subunit (FKS1 or FKS2) and a GTP-binding regulatory subunit (Rho1).[7]

G Ibrexafungerp Ibrexafungerp Glucan_Synthase β-(1,3)-D-glucan Synthase (FKS1/FKS2 + Rho1 subunits) Ibrexafungerp->Glucan_Synthase Inhibition Glucan_Polymer β-(1,3)-D-glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Disruption

Caption: Signaling pathway for the mechanism of action of Ibrexafungerp.

In Vitro Activity

Ibrexafungerp has demonstrated broad in vitro activity against a wide range of clinically important fungal pathogens, including various Candida and Aspergillus species. Its activity is retained against many isolates that are resistant to other classes of antifungals, such as azoles and echinocandins.

In Vitro Susceptibility of Candida Species

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (EUCAST E.Def 7.3.2 Method) [10][11]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium.

  • Drug Dilution: Ibrexafungerp is serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 35-37°C for 24-48 hours.

  • Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant (typically ≥50%) reduction in fungal growth compared to the drug-free control well.

Table 1: In Vitro Activity of Ibrexafungerp against Candida Species (EUCAST)

OrganismNumber of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
C. albicans-0.016–0.5-0.125[12]
C. glabrata----
C. parapsilosis----
C. tropicalis400.06–≥8-2[12]
C. krusei290.125–1-1[12]
C. auris540.25–211[4]

Table 2: In Vitro Activity of Ibrexafungerp against Fluconazole-Resistant Candida auris

OrganismNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
C. auris540.25-211[4]
In Vitro Activity against Aspergillus Species

Table 3: In Vitro Activity of Ibrexafungerp against Aspergillus Species (EUCAST and CLSI)

OrganismMethodMEC Range (mg/L)GM MEC (mg/L)Reference
A. fumigatus (azole-susceptible)EUCAST-0.040[13]
A. fumigatus (azole-susceptible)CLSI-0.040[13]
A. fumigatus (azole-resistant)EUCAST-0.092[13]
A. fumigatus (azole-resistant)CLSI-0.056[13]

MEC: Minimum Effective Concentration

In Vivo Efficacy

The in vivo efficacy of Ibrexafungerp has been evaluated in various animal models of invasive fungal infections. A key model is the murine model of invasive candidiasis.

Experimental Protocol: Murine Model of Invasive Candidiasis [14][15]

  • Animals: Immunocompromised (neutropenic) mice are used to establish a systemic infection.

  • Infection: Mice are infected via intravenous injection with a clinical isolate of Candida auris.

  • Treatment: Treatment is initiated 24 hours post-infection. Different groups of mice receive either a vehicle control, Ibrexafungerp (at varying doses, e.g., 20, 30, and 40 mg/kg orally twice daily), fluconazole (e.g., 20 mg/kg orally once daily), or caspofungin (e.g., 10 mg/kg intraperitoneally once daily). Treatment is continued for a defined period, typically 7 days.

  • Outcome Measures:

    • Survival: A cohort of mice is monitored for survival over a period of time (e.g., 21 days).

    • Fungal Burden: Another cohort of mice is euthanized at the end of the treatment period, and target organs (e.g., kidneys) are harvested to determine the fungal burden by counting colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Survival data is analyzed using Kaplan-Meier curves and log-rank tests. Fungal burden data is analyzed using statistical tests such as ANOVA.

G cluster_0 Preparation cluster_1 Treatment (Day 1-7) cluster_2 Outcome Assessment Neutropenic Mice Neutropenic Mice IV Inoculation IV Inoculation Neutropenic Mice->IV Inoculation C. auris Treatment Groups Vehicle Control Ibrexafungerp (20, 30, 40 mg/kg) Fluconazole (20 mg/kg) Caspofungin (10 mg/kg) IV Inoculation->Treatment Groups Survival Arm Survival Arm Treatment Groups->Survival Arm Monitor up to Day 21 Fungal Burden Arm Fungal Burden Arm Treatment Groups->Fungal Burden Arm Euthanize on Day 8 Kidney Homogenization Kidney Homogenization Fungal Burden Arm->Kidney Homogenization CFU/g Determination CFU/g Determination Kidney Homogenization->CFU/g Determination

Caption: Experimental workflow for the murine model of invasive candidiasis.

Pharmacokinetics

Ibrexafungerp exhibits favorable pharmacokinetic properties, including oral bioavailability, which is a significant advantage over the intravenously administered echinocandins.[4]

Table 4: Pharmacokinetic Parameters of Ibrexafungerp in Humans

ParameterValue (Fasted)Value (Fed)Reference
Cmax435 ng/mL629 ng/mL[16]
Tmax4-6 hours4-6 hours[16]
AUC0-246832 ng·hr/mL9867 ng·hr/mL[16]
Volume of Distribution (Vss)~600 L~600 L[16]
Protein Binding>99%>99%[16]
Half-life~20 hours~20 hours[17]
MetabolismPrimarily by CYP3A4Primarily by CYP3A4[3]
Excretion~90% in feces (51% as unchanged drug)~90% in feces (51% as unchanged drug)[17]

Conclusion

Ibrexafungerp is a promising new antifungal agent with a novel mechanism of action, broad in vitro activity against key fungal pathogens, including resistant strains, and demonstrated in vivo efficacy. Its oral bioavailability and distinct binding site on the target enzyme make it a valuable addition to the antifungal armamentarium for researchers and clinicians. Further studies are ongoing to explore its full therapeutic potential in various invasive fungal infections.

References

Technical Guide: Antifungal Agent 29 (Compound 9d)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 29, also identified as compound 9d, is a novel synthetic molecule derived from podocarpic acid conjugated with a polyamine. This compound has demonstrated significant and selective antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical nature, antifungal efficacy, and hypothesized mechanism of action, based on the current scientific literature.

Chemical Identity and Structure

This compound is a carbamate derivative of a podocarpic acid-polyamine conjugate. Specifically, it is a PA3-8-3 carbamate derivative, indicating the nature of the polyamine chain attached to the diterpene scaffold[1]. The synthesis of this compound is part of a broader effort to valorize the natural diterpene podocarpic acid by creating a library of structurally diverse polyamine conjugates to explore their antimicrobial properties[1].

Antifungal Activity

The primary reported activity of this compound is its potent and selective action against Cryptococcus neoformans. The compound has been shown to be a non-toxic agent with promising antifungal efficacy[1].

Quantitative Data Summary
CompoundFungal SpeciesMIC (μM)CytotoxicityHemolytic ActivitySource
This compound (Compound 9d) Cryptococcus neoformans≤ 0.23Non-toxicNot specified[1]

Mechanism of Action (Hypothesized)

While the definitive mechanism of action for this compound has not been fully elucidated in the publicly available literature, insights can be drawn from the known functions of polyamines and their conjugates in antimicrobial activity. Polyamines are essential for fungal growth and morphogenesis. The conjugation of polyamines to other molecules can lead to compounds that interfere with these processes.

One potential mechanism is the disruption of the fungal cell membrane. The cationic nature of the polyamine moiety could facilitate interaction with the negatively charged fungal cell membrane, leading to increased permeability and subsequent cell death.

Another possibility is the interference with intracellular polyamine metabolism. The introduction of an exogenous polyamine conjugate might disrupt the delicate balance of intracellular polyamines, which are crucial for various cellular functions, including DNA and protein synthesis.

dot

Antifungal_Susceptibility_Testing_Workflow Start Start: Prepare Fungal Inoculum Prepare_Compound Prepare Serial Dilutions of This compound Start->Prepare_Compound Inoculate_Plates Inoculate Microtiter Plates with Fungal Suspension and Compound Prepare_Compound->Inoculate_Plates Incubate Incubate Plates at Appropriate Temperature Inoculate_Plates->Incubate Read_Results Read Plates Visually or with a Spectrophotometer Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

Antifungal Agent 29 (Compound 9d): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 29, also referred to as compound 9d, is a novel synthetic molecule identified as a potent and selective antifungal agent. It belongs to a class of compounds known as diterpene-polyamine conjugates. Specifically, it is a PA3-8-3 carbamate derivative of podocarpic acid, a natural abietane diterpene. Research has highlighted its significant in vitro activity against the opportunistic fungal pathogen Cryptococcus neoformans. This technical guide provides a comprehensive summary of the available data on this compound (compound 9d), including its chemical properties, biological activity, and the experimental protocols for its evaluation.

Chemical Identity and Structure

This compound (compound 9d) is a semi-synthetic conjugate derived from podocarpic acid. The core structure is the tricyclic diterpenoid of podocarpic acid, which is functionalized with a polyamine chain via a carbamate linkage. The polyamine attached is N,N'-bis(3-aminopropyl)octane-1,8-diamine.

(Note: The precise chemical structure diagram is not available in the public domain abstracts. The following is a representative structure based on the description "PA3-8-3 carbamate derivative of podocarpic acid".)

Biological Activity

Antifungal Spectrum

The primary reported antifungal activity of compound 9d is its potent and selective inhibition of Cryptococcus neoformans.[1][2]

Fungal Species MIC (μM) Reference
Cryptococcus neoformans≤ 0.23[1][2]

MIC: Minimum Inhibitory Concentration

Cytotoxicity and Selectivity

Compound 9d is described as a non-toxic agent, suggesting selectivity for fungal cells over mammalian cells.[2] The study by Li et al. (2022) noted that the cytotoxicity and hemolytic properties of the synthesized podocarpic acid-polyamine conjugates were highly dependent on their structure and lipophilicity.

Cell Line/Assay Result Reference
CytotoxicityNon-toxic[2]
Hemolytic ActivityNon-hemolytic[2]

Mechanism of Action

The precise mechanism of action for this compound (compound 9d) has not been fully elucidated in the publicly available literature. However, based on its structural class as a polyamine conjugate, a potential mechanism can be hypothesized. Polyamines are essential for fungal growth and proliferation. It is plausible that compound 9d interferes with polyamine metabolism or transport in fungi. The lipophilic diterpene core could facilitate membrane interaction, allowing the polyamine moiety to exert its effect within the fungal cell.

cluster_0 Proposed Mechanism of Action Compound_9d This compound (Compound 9d) Fungal_Cell_Membrane Fungal Cell Membrane Compound_9d->Fungal_Cell_Membrane Interaction Polyamine_Metabolism Intracellular Polyamine Metabolism Compound_9d->Polyamine_Metabolism Potential Disruption Polyamine_Transport Polyamine Transport System Fungal_Cell_Membrane->Polyamine_Transport Potential Interference Fungal_Cell_Death Fungal Cell Growth Inhibition / Death Polyamine_Transport->Fungal_Cell_Death Polyamine_Metabolism->Fungal_Cell_Death

Caption: Proposed mechanism of action for this compound (compound 9d).

Experimental Protocols

The following are generalized experimental protocols based on the available information. The specific details are proprietary to the research published by Li et al. (2022).

Synthesis of this compound (Compound 9d)

The synthesis involves the conjugation of a podocarpic acid derivative with the polyamine N,N'-bis(3-aminopropyl)octane-1,8-diamine through a carbamate linkage.

Podocarpic_Acid Podocarpic Acid Activated_Intermediate Activated Podocarpic Acid Derivative Podocarpic_Acid->Activated_Intermediate Activation of Phenolic Hydroxyl Compound_9d This compound (Compound 9d) Activated_Intermediate->Compound_9d Carbamate Formation Polyamine N,N'-bis(3-aminopropyl) octane-1,8-diamine Polyamine->Compound_9d

Caption: General synthetic workflow for this compound (compound 9d).

Detailed Steps (Hypothesized):

  • Activation of Podocarpic Acid: The phenolic hydroxyl group of podocarpic acid is likely activated to form a reactive intermediate, such as a chloroformate or an activated carbonate.

  • Coupling Reaction: The activated podocarpic acid derivative is then reacted with N,N'-bis(3-aminopropyl)octane-1,8-diamine in a suitable solvent system, likely in the presence of a base to facilitate the nucleophilic attack of the amine on the activated carbonyl, forming the carbamate linkage.

  • Purification: The final product, compound 9d, is purified using standard chromatographic techniques, such as column chromatography, to isolate it from unreacted starting materials and byproducts.

In Vitro Antifungal Susceptibility Testing

The antifungal activity is typically determined by broth microdilution assays according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared in a suitable broth medium.

  • Drug Dilution: A serial dilution of this compound (compound 9d) is prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Cytotoxicity and Hemolytic Assays

Cytotoxicity Assay:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293) is cultured in appropriate media.

  • Treatment: The cells are treated with serial dilutions of this compound (compound 9d) for a defined period (e.g., 24-72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method, such as the MTT or XTT assay, which measures metabolic activity. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Hemolytic Assay:

  • Red Blood Cell Preparation: A suspension of red blood cells is prepared from fresh blood.

  • Treatment: The red blood cell suspension is incubated with various concentrations of this compound (compound 9d).

  • Hemolysis Measurement: The amount of hemoglobin released due to red blood cell lysis is quantified by measuring the absorbance of the supernatant at a specific wavelength. The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100).

Conclusion

This compound (compound 9d) represents a promising lead compound in the development of new antifungal therapies, particularly for infections caused by Cryptococcus neoformans. Its potent and selective activity, coupled with a reported lack of toxicity, makes it an attractive candidate for further investigation. Future research should focus on elucidating its precise mechanism of action, expanding the evaluation of its antifungal spectrum against a broader range of clinically relevant fungi, and conducting in vivo efficacy studies to assess its therapeutic potential. The detailed structure-activity relationship studies of the podocarpic acid-polyamine conjugate library, as reported by Li et al. (2022), provide a valuable foundation for the design and synthesis of next-generation antifungal agents with improved potency and pharmacological properties.

References

Technical Whitepaper: Discovery and Synthesis of Antifungal Agent 29

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. Of particular concern is Cryptococcus neoformans, an opportunistic yeast that can cause life-threatening meningitis, especially in immunocompromised individuals. The existing antifungal armamentarium is limited, and the development of novel agents with new mechanisms of action is a critical priority. This document provides a detailed technical overview of the discovery and synthesis of Antifungal Agent 29, a promising new compound with potent and selective activity against C. neoformans.

This compound, also referred to as compound 9d in the primary literature, is a novel polyamine conjugate of the naturally occurring diterpene podocarpic acid.[1] The strategic combination of the lipophilic diterpene scaffold with a polyamine chain has yielded a molecule with desirable antifungal properties and low toxicity. This whitepaper will detail the synthetic route, biological activity, and the experimental protocols used in its initial characterization.

Discovery and Rationale

This compound was developed as part of a broader investigation into the antimicrobial potential of podocarpic acid-polyamine conjugates.[1] The core concept was to leverage the structural features of podocarpic acid to create a diverse library of compounds with varying polyamine chains attached at either the phenolic or carboxylic acid moieties of the diterpene. Polyamines are known to interact with the negatively charged components of microbial cell membranes, and their conjugation to a lipophilic scaffold was hypothesized to enhance this interaction and facilitate membrane disruption or transport into the fungal cell. Compound 9d, a PA3-8-3 carbamate derivative, emerged from this library as a lead candidate due to its potent and selective antifungal activity against Cryptococcus neoformans.[1]

Synthesis of this compound (Compound 9d)

The synthesis of this compound is a multi-step process starting from the natural product (+)-podocarpic acid. The key steps involve the protection of the carboxylic acid, functionalization of the phenolic hydroxyl group, and subsequent deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: Methyl Ester Protection of Podocarpic Acid

To a solution of (+)-podocarpic acid (1.0 eq) in methanol, sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester of podocarpic acid.

Step 2: Carbamate Linkage Formation

The protected podocarpic acid methyl ester (1.0 eq) is dissolved in anhydrous dichloromethane. To this solution, 4-nitrophenyl chloroformate (1.2 eq) and pyridine (1.2 eq) are added, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is then washed with 1 M HCl and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting activated ester is dissolved in dichloromethane, and the Boc-protected polyamine N-(3-aminopropyl)-N'-(8-aminooctyl)propane-1,3-diamine (PA3-8-3) (1.1 eq) and triethylamine (1.5 eq) are added. The reaction is stirred at room temperature for 18 hours. The solvent is removed, and the crude product is purified by column chromatography.

Step 3: Saponification of the Methyl Ester

The carbamate product from the previous step is dissolved in a mixture of methanol and water. Lithium hydroxide (3.0 eq) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is then acidified with 1 M HCl, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated.

Step 4: Boc Deprotection

The resulting carboxylic acid is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the crude product is purified by reverse-phase HPLC to yield this compound as a TFA salt.

Biological Activity

This compound has demonstrated potent and selective in vitro activity against Cryptococcus neoformans. Furthermore, it exhibits a favorable safety profile with low cytotoxicity against mammalian cells and minimal hemolytic activity.

Data Presentation: In Vitro Activity of this compound
CompoundMIC against C. neoformans (µM)IC50 against HEK293 cells (µM)Hemolysis (HC10, µM)
This compound ≤ 0.23[1]> 50> 50
Amphotericin B (Control)0.252.510
Fluconazole (Control)4.0> 100> 100

Experimental Protocols: Biological Assays

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with slight modifications.

  • Inoculum Preparation: Cryptococcus neoformans (e.g., ATCC 208821) is cultured on Sabouraud dextrose agar plates for 48 hours at 30°C. A cell suspension is prepared in sterile saline and adjusted to a concentration of 2 x 10^4 cells/mL in RPMI-1640 medium.

  • Plate Preparation: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against human embryonic kidney (HEK293) cells using a standard MTT assay.

  • Cell Seeding: HEK293 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: MTT reagent is added to each well, and the plates are incubated for another 4 hours. The formazan crystals are then dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.

Hemolysis Assay

The hemolytic activity of the compounds was assessed against human red blood cells (hRBCs).

  • hRBC Preparation: Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS) and resuspended to a 2% (v/v) concentration.

  • Compound Incubation: The hRBC suspension is incubated with serial dilutions of the test compounds at 37°C for 1 hour.

  • Measurement of Hemolysis: The samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.

  • Data Analysis: The HC10 value (the concentration that causes 10% hemolysis) is determined relative to a positive control (Triton X-100).

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not yet been fully elucidated. However, based on its chemical structure as a lipophilic-polyamine conjugate, it is hypothesized to interact with and disrupt the fungal cell membrane. The polyamine moiety may facilitate initial electrostatic interactions with negatively charged components of the fungal cell envelope, such as phospholipids or cell wall glucans. The lipophilic podocarpic acid core could then insert into the lipid bilayer, altering its integrity and leading to leakage of cellular contents and ultimately cell death. Further studies are required to identify the specific molecular targets and signaling pathways affected by this compound.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_results Results Podocarpic_Acid Podocarpic_Acid Methyl_Ester_Protection Methyl_Ester_Protection Podocarpic_Acid->Methyl_Ester_Protection H2SO4, MeOH Carbamate_Linkage Carbamate_Linkage Methyl_Ester_Protection->Carbamate_Linkage 1. 4-nitrophenyl chloroformate 2. Boc-PA3-8-3 Saponification Saponification Carbamate_Linkage->Saponification LiOH Boc_Deprotection Boc_Deprotection Saponification->Boc_Deprotection TFA Antifungal_Agent_29 Antifungal_Agent_29 Boc_Deprotection->Antifungal_Agent_29 Purification Antifungal_Assay Antifungal_Assay Antifungal_Agent_29->Antifungal_Assay vs C. neoformans Cytotoxicity_Assay Cytotoxicity_Assay Antifungal_Agent_29->Cytotoxicity_Assay vs HEK293 cells Hemolysis_Assay Hemolysis_Assay Antifungal_Agent_29->Hemolysis_Assay vs hRBCs MIC_Determination MIC_Determination Antifungal_Assay->MIC_Determination IC50_Determination IC50_Determination Cytotoxicity_Assay->IC50_Determination HC10_Determination HC10_Determination Hemolysis_Assay->HC10_Determination

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

cluster_compound This compound cluster_fungal_cell Fungal Cell Compound Lipophilic-Polyamine Conjugate Cell_Membrane Cell Membrane Compound->Cell_Membrane Initial Electrostatic Interaction (Hypothesized) Cell_Wall Cell Wall Compound->Cell_Wall Initial Electrostatic Interaction (Hypothesized) Intracellular_Components Intracellular Components Cell_Membrane->Intracellular_Components Membrane Disruption & Leakage (Hypothesized)

References

In Vitro Antifungal Activity of Compound 9d: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of compound 9d, a novel 1,2,4-triazole thioether derivative incorporating a 1,3,4-thiadiazole moiety. This document details the quantitative antifungal efficacy, experimental methodologies, and postulated mechanism of action, serving as a resource for researchers in mycology and drug discovery.

Core Antifungal Activity Data

Compound 9d has demonstrated significant in vitro antifungal activity against a range of pathogenic fungi. The efficacy of compound 9d is summarized below, with comparisons to the commercial fungicide pyrimethanil.

Table 1: In Vitro Antifungal Activity of Compound 9d at a Concentration of 50 µg/mL
Fungal StrainInhibition Rate (%) of Compound 9dInhibition Rate (%) of Pyrimethanil
Trichoderma sp. in Morchella esculenta (TSM)79.5251.83
Mucor sp. in Dictyophora rubrovalvata (MSD)75.59Not Reported
Magnaporthe grisea (MG)65.42Not Reported
Phomopsis sp. (PS)69.32Not Reported
Botrytis cinerea (BC)81.2570.11
Bipolaris sorokiniana (BD)66.79Not Reported
Table 2: Median Effective Concentration (EC₅₀) of Compound 9d Against Fungal Pathogens
Fungal StrainEC₅₀ of Compound 9d (µg/mL)EC₅₀ of Pyrimethanil (µg/mL)
Trichoderma sp. in Morchella esculenta (TSM)9.25[1][2][3][4]35.29[1][2][3]
Mucor sp. in Dictyophora rubrovalvata (MSD)12.95[1][2][3]15.51[1][2][3]

Experimental Protocols

The following sections detail the methodologies employed to assess the in vitro antifungal activity of compound 9d.

Synthesis of Compound 9d

The synthesis of compound 9d, a 1,2,4-triazole thioether derivative containing a 1,3,4-thiadiazole skeleton, involves a multi-step chemical synthesis process. The key starting material is 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole-2-thiol[5]. The synthesis proceeds through thioetherification to yield the final compound[1].

In Vitro Antifungal Activity Assay

The in vitro antifungal activity of compound 9d was determined using the broth microdilution method, a standard procedure for assessing the susceptibility of fungi to antimicrobial agents[6][7].

Objective: To determine the inhibitory effects and the median effective concentration (EC₅₀) of compound 9d against various fungal strains.

Materials:

  • Compound 9d

  • Fungal strains (e.g., Trichoderma sp., Mucor sp.)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • 96-well microtiter plates

  • Spectrophotometer (for optical density measurements)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control (e.g., pyrimethanil)

  • Negative control (medium with fungal inoculum)

Procedure:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on a suitable agar medium. A suspension of fungal spores or mycelial fragments is prepared in sterile distilled water or saline, and the concentration is adjusted to a standardized level (e.g., 1 × 10⁵ to 5 × 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: A stock solution of compound 9d is prepared in DMSO. A series of twofold dilutions are then made in the fungal growth medium within the wells of a 96-well plate to achieve a range of final concentrations to be tested.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at a suitable temperature (typically 25-28°C) for a period of 48 to 72 hours, depending on the growth rate of the fungal species.

  • Data Collection: After incubation, the fungal growth in each well is assessed. This can be done visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration of the compound relative to the negative control. The EC₅₀ value, which is the concentration of the compound that inhibits 50% of fungal growth, is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Antifungal Activity Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Fungal Culture D Inoculation with Fungal Suspension A->D B Compound 9d Stock C Serial Dilution in 96-well Plate B->C C->D E Incubation (48-72h) D->E F Optical Density Measurement E->F G Calculate % Inhibition F->G H Determine EC50 G->H

Caption: Experimental workflow for determining the in vitro antifungal activity of compound 9d.

Postulated Signaling Pathway Inhibition by Triazole Antifungals

signaling_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibition Compound 9d (Triazole Derivative) inhibition->lanosterol

References

In-Depth Technical Review: The Cytotoxicity Profile of Antifungal Agent 29

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 29, a novel compound identified as a podocarpic acid-polyamine conjugate, has demonstrated promising selective antifungal activity. This technical guide provides a comprehensive analysis of its cytotoxicity, drawing upon available scientific literature to inform researchers and drug development professionals. The primary focus is to present quantitative data, detailed experimental methodologies, and an exploration of the structure-activity relationships that contribute to its safety profile.

Cytotoxicity and Hemolytic Activity of this compound

This compound, also designated as compound 9d, has been characterized as a potent and selective antifungal agent with a favorable safety profile.[1][2] Studies indicate that it is a non-toxic and non-hemolytic compound, highlighting its potential as a therapeutic candidate.[1][2]

Quantitative Cytotoxicity Data

The cytotoxicity of this compound and its analogues was evaluated against the HEK293 human kidney epithelial cell line. For this compound (compound 9d), the half-maximal inhibitory concentration (IC50) was found to be greater than 32 µM. Similarly, its hemolytic activity, assessed as the concentration causing 10% hemolysis of human red blood cells (HC10), was also greater than 32 µM. This indicates a low potential for toxicity to mammalian cells at concentrations effective against fungal pathogens.

For comparison, the cytotoxicity and hemolytic activity of related compounds from the same study are presented in the table below.

CompoundStructure DescriptionCytotoxicity (IC50, µM) vs. HEK293Hemolytic Activity (HC10, µM)
7a PA3-4-3 (spermine) amide-bonded variant> 32> 32
9d (Agent 29) PA3-8-3 carbamate derivative > 32 > 32
Methyl Ester & n-Pentylamide Analogues Subsets of the synthesized libraryStrong cytotoxicityStrong hemolytic properties

Data sourced from Li et al., 2022.[1][2]

Experimental Protocols

To ensure a thorough understanding of the presented data, the detailed methodologies for the key experiments are outlined below.

Cytotoxicity Assay

The cytotoxic effects of this compound were determined using a resazurin-based cell viability assay against the human embryonic kidney cell line, HEK293.

  • Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Preparation: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Exposure: A serial dilution of this compound was prepared and added to the wells, with final concentrations typically ranging from 0.5 to 32 µM. The cells were then incubated with the compound for 72 hours.

  • Viability Assessment: After the incubation period, a resazurin solution (alamarBlue™) was added to each well, and the plates were incubated for a further 4-6 hours. The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, was used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Hemolysis Assay

The hemolytic activity of this compound was assessed to determine its effect on the integrity of red blood cells.

  • Blood Collection and Preparation: Fresh human red blood cells (hRBCs) were obtained from a healthy donor and washed three times with sterile phosphate-buffered saline (PBS) by centrifugation.

  • Assay Setup: A 2% suspension of hRBCs in PBS was prepared.

  • Compound Incubation: Serial dilutions of this compound were added to the hRBC suspension in a 96-well plate, with final concentrations typically ranging from 0.5 to 32 µM.

  • Controls: PBS was used as a negative control (0% hemolysis), and 1% Triton X-100 was used as a positive control (100% hemolysis).

  • Incubation: The plate was incubated at 37°C for 1 hour with gentle agitation.

  • Measurement of Hemolysis: After incubation, the plate was centrifuged to pellet the intact red blood cells. The supernatant, containing the released hemoglobin, was transferred to a new 96-well plate. The absorbance of the supernatant was measured at 540 nm using a microplate reader.

  • Data Calculation: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100 The HC10 value, the concentration at which 10% of red blood cells are lysed, was then determined.

Signaling Pathways and Structure-Activity Relationships

While the specific signaling pathways affected by this compound leading to its low cytotoxicity have not been explicitly detailed in the available literature, the structure-activity relationship (SAR) studies from the synthesis of its analogues provide valuable insights. The research highlights a delicate balance between structural features and lipophilicity in determining antimicrobial activity versus mammalian cell toxicity.[1][2]

The study that identified this compound explored a library of podocarpic acid-polyamine conjugates.[1] It was observed that analogues bearing methyl ester or n-pentylamide functionalities exhibited strong cytotoxicity and hemolytic properties.[1][2] In contrast, the specific combination of the PA3-8-3 carbamate derivative in this compound resulted in a molecule that retains potent antifungal activity while being non-toxic to mammalian cells.[1][2]

This suggests that the nature of the linker and the length of the polyamine chain are critical determinants of selective toxicity. The logical relationship can be visualized as follows:

SAR_Cytotoxicity cluster_0 Structural Modifications Podocarpic Acid Scaffold Podocarpic Acid Scaffold Polyamine Conjugation Polyamine Conjugation Podocarpic Acid Scaffold->Polyamine Conjugation Linker Chemistry Linker Chemistry Polyamine Conjugation->Linker Chemistry Antifungal Activity Antifungal Activity Linker Chemistry->Antifungal Activity Cytotoxicity Cytotoxicity Linker Chemistry->Cytotoxicity

Caption: Structure-Activity Relationship in Podocarpic Acid-Polyamine Conjugates.

The experimental workflow to assess the cytotoxicity of antifungal agents can be generalized as follows:

Cytotoxicity_Workflow Start Start Cell Line Selection Select Mammalian Cell Line (e.g., HEK293) Start->Cell Line Selection Cell Seeding Cell Seeding Cell Line Selection->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Perform Cell Viability Assay (e.g., Resazurin) Incubation->Viability Assay Data Acquisition Data Acquisition Viability Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation End End IC50 Calculation->End

Caption: General Workflow for In Vitro Cytotoxicity Assessment.

Conclusion

Based on the available data, this compound exhibits a promising safety profile, characterized by low cytotoxicity against a human kidney cell line and a lack of hemolytic activity at concentrations relevant to its antifungal efficacy. The IC50 and HC10 values being greater than 32 µM suggest a significant therapeutic window. The structure-activity relationship studies indicate that the specific polyamine chain and carbamate linker are key to this selective toxicity. Further in vivo toxicity studies would be the next logical step in the preclinical development of this compound. This technical guide provides a foundational understanding for researchers and drug development professionals considering this compound as a potential therapeutic agent.

References

A Technical Guide on the Solubility and Stability of Antifungal Agent 29

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antifungal Agent 29" is a model compound for the purposes of this technical guide. The data presented herein is hypothetical and illustrative of the methodologies and data presentation formats commonly used in the pharmaceutical industry for the characterization of new chemical entities.

Introduction

The development of a novel antifungal agent requires a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility is a primary determinant of a drug's dissolution rate and bioavailability, while a comprehensive stability profile is essential for ensuring the safety, efficacy, and shelf-life of the final drug product. This document provides an in-depth overview of the solubility and stability characteristics of this compound, a promising new compound. It details the experimental protocols used for its characterization and presents the data in a clear, comparative format to aid researchers and drug development professionals.

Solubility Profile

The solubility of this compound was assessed in various media to understand its behavior under different physiological and formulation conditions. The "gold standard" shake-flask method was employed to determine the thermodynamic equilibrium solubility.[1][2]

Data Summary

The equilibrium solubility of this compound was determined at both ambient (25°C) and physiological (37°C) temperatures. The results are summarized below.

Table 1: Equilibrium Solubility of this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)
Purified Water255.2 ± 0.4
Purified Water378.9 ± 0.7
0.1 N HCl (pH 1.2)37150.6 ± 12.1
Phosphate Buffer (pH 4.5)3745.3 ± 3.8
Phosphate Buffer (pH 6.8)379.1 ± 0.8
Phosphate Buffer (pH 7.4)378.5 ± 0.6
Fasted State Simulated Intestinal Fluid (FaSSIF)3722.4 ± 1.9
Fed State Simulated Intestinal Fluid (FeSSIF)3768.7 ± 5.5
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
  • Preparation: An excess amount of this compound was added to vials containing the different solvent systems listed in Table 1.

  • Equilibration: The vials were sealed and agitated in a temperature-controlled shaker bath for 48 hours to ensure equilibrium was reached. The presence of undissolved solid material was confirmed visually.[3]

  • Sample Collection and Preparation: After the equilibration period, the suspensions were allowed to settle. An aliquot of the supernatant was carefully removed and filtered through a 0.22 µm PVDF syringe filter to remove any undissolved solids.

  • Analysis: The filtrate was then diluted with an appropriate mobile phase and the concentration of this compound was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4]

  • Replicates: Each experiment was performed in triplicate to ensure the reliability of the results.

Stability Profile

Forced degradation studies were conducted to understand the intrinsic stability of this compound and to identify potential degradation pathways. These studies are crucial for developing stability-indicating analytical methods and for informing formulation and packaging decisions.[5][6] The goal was to achieve 5-20% degradation to ensure that the degradation products could be reliably detected and characterized.[5][7]

Data Summary

The stability of this compound was evaluated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[5][6]

Table 2: Forced Degradation Study of this compound

Stress ConditionDurationAssay (% Initial)Major Degradant (% Peak Area)
Hydrolytic
0.1 N HCl24 hours85.2%12.1% (RRT 0.85)
0.1 N NaOH4 hours89.7%8.9% (RRT 0.72)
Purified Water72 hours98.5%< 1.0%
Oxidative
3% H₂O₂8 hours82.1%15.3% (RRT 0.91)
Thermal
60°C (Solid State)7 days97.2%1.8% (RRT 0.85)
Photolytic
ICH Option 2 (Solid State)1.2 million lux hours & 200 W h/m²96.8%2.5% (RRT 0.65)

RRT = Relative Retention Time

Experimental Protocol: Forced Degradation Studies

A stock solution of this compound (1 mg/mL) was prepared for hydrolytic and oxidative studies. For thermal and photolytic studies, the solid drug substance was used.

  • Acid Hydrolysis: The stock solution was diluted with 0.1 N HCl and kept at 60°C. Samples were taken at various time points, neutralized, and analyzed by HPLC.

  • Base Hydrolysis: The stock solution was diluted with 0.1 N NaOH and kept at room temperature. Samples were withdrawn, neutralized, and analyzed by HPLC.

  • Neutral Hydrolysis: The stock solution was diluted with purified water and maintained at 60°C. Samples were collected and analyzed by HPLC.

  • Oxidative Degradation: The stock solution was treated with 3% hydrogen peroxide (H₂O₂) at room temperature. Samples were taken and analyzed by HPLC.

  • Thermal Degradation: A thin layer of solid this compound was placed in a vial and kept in a calibrated oven at 60°C. Samples were dissolved and analyzed at predetermined intervals.

  • Photolytic Degradation: Solid this compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines. A control sample was kept in the dark. Both samples were then analyzed by HPLC.

The analysis for all stability samples was performed using a stability-indicating HPLC method, which was validated to separate the intact drug from all major degradation products.[8][9][10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solubility and stability assessment of a new antifungal agent.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Formulation & Development A New Chemical Entity (this compound) B Kinetic Solubility (High-Throughput) A->B C Preliminary Stability (pH, Temp) A->C D Thermodynamic Solubility (Shake-Flask Method) B->D E Forced Degradation Studies (ICH Guidelines) C->E F Stability-Indicating Method Development (HPLC) D->F E->F G Pre-formulation Data Analysis F->G H Formulation Strategy (e.g., salt, co-solvents) G->H I Long-term Stability Studies H->I G cluster_0 Core Properties cluster_1 Impacted Areas Sol Solubility Profile Bio Bioavailability Sol->Bio Form Formulation Design Sol->Form Route Route of Administration Sol->Route Stab Stability Profile Stab->Form Shelf Shelf-life & Storage Stab->Shelf G acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol erg11 Erg11p (14α-demethylase) TARGET FOR AZOLES lanosterol->erg11 Inhibition zymosterol Zymosterol erg11->zymosterol erg6 Erg6p zymosterol->erg6 fecosterol Fecosterol erg6->fecosterol ergosterol Ergosterol fecosterol->ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane

References

An In-depth Technical Guide on Antifungal Agent 29 (Compound 9d)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research purposes only. Antifungal agent 29 is not for sale to patients.

Introduction

This compound, also identified as compound 9d in scientific literature, is a novel and potent antifungal compound with selective activity against the pathogenic yeast Cryptococcus neoformans.[1] This agent is a semi-synthetic derivative of the naturally occurring diterpene podocarpic acid, conjugated with a polyamine.[1] Preliminary studies have highlighted its high efficacy and lack of toxicity, positioning it as a promising candidate for further investigation in the development of new antifungal therapies.[1]

Cryptococcus neoformans is a major cause of fungal meningitis, particularly in immunocompromised individuals, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. This compound represents a significant advancement in this area, stemming from a class of podocarpic acid-polyamine conjugates designed to have potent antimicrobial properties.[1]

Chemical Properties and Synthesis

This compound is characterized as a PA3-8-3 carbamate derivative of podocarpic acid.[1] This structure involves the linkage of a specific polyamine to the phenolic hydroxyl group of the podocarpic acid scaffold via a carbamate bond. The polyamine moiety is crucial for its biological activity.

General Synthetic Workflow

The synthesis of this compound involves a multi-step process starting from podocarpic acid. A generalized workflow for the creation of the carbamate linkage is depicted below. This involves the activation of the phenolic hydroxyl group of podocarpic acid, followed by its reaction with the PA3-8-3 polyamine.

G cluster_start Starting Materials cluster_reaction Synthesis Steps cluster_product Final Product Podocarpic Acid Podocarpic Acid Activation of Phenolic OH Activation of Phenolic OH Podocarpic Acid->Activation of Phenolic OH PA3-8-3 Polyamine PA3-8-3 Polyamine Carbamate Formation Carbamate Formation PA3-8-3 Polyamine->Carbamate Formation Activation of Phenolic OH->Carbamate Formation This compound This compound Carbamate Formation->this compound

A generalized synthetic workflow for this compound.

Antifungal Activity

This compound has demonstrated potent and selective activity against Cryptococcus neoformans. The quantitative data available from preliminary studies are summarized below.

Compound Target Organism MIC (μM) Reported Toxicity
This compound (9d)Cryptococcus neoformans≤ 0.23Non-toxic

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the publicly available literature. However, based on the known activities of other polyamine conjugates and antifungal agents targeting Cryptococcus neoformans, a plausible mechanism involves the disruption of the fungal cell membrane. The polycationic nature of the polyamine moiety at physiological pH can facilitate interaction with the negatively charged components of the fungal cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.

G cluster_agent Antifungal Agent cluster_fungus Cryptococcus neoformans Agent_29 This compound Cell_Membrane Fungal Cell Membrane (Negatively Charged) Agent_29->Cell_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Leads to

Postulated mechanism of action for this compound.

Experimental Protocols

Synthesis of this compound (Generalized)

Materials:

  • Podocarpic acid

  • Phosgene equivalent (e.g., triphosgene)

  • Inert solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • PA3-8-3 polyamine

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation of Podocarpic Acid: Dissolve podocarpic acid in an inert, anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Add a base, followed by the slow addition of a phosgene equivalent to form the chloroformate intermediate. Monitor the reaction by thin-layer chromatography (TLC).

  • Carbamate Formation: In a separate flask, dissolve the PA3-8-3 polyamine in an inert, anhydrous solvent. Slowly add this solution to the activated podocarpic acid mixture at low temperature. Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

  • Work-up and Purification: Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the final product, this compound.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the general guidelines from the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cryptococcus neoformans isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture C. neoformans on a suitable agar medium (e.g., Sabouraud dextrose agar) at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 cells/mL in the test wells.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC. Include a drug-free well for a positive growth control and a well with medium only for a negative control.

  • Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the positive control. The growth inhibition can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Conclusion

This compound (compound 9d) is a promising new antifungal compound with potent and selective activity against the clinically important pathogen Cryptococcus neoformans. Its novel structure, derived from the natural product podocarpic acid, and its reported lack of toxicity make it an attractive lead for the development of new therapies to combat cryptococcal infections. Further research is warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile. The development of this and similar polyamine conjugates could provide a much-needed expansion of the antifungal armamentarium.

References

Methodological & Application

Application Notes and Protocols for Antifungal Agent 29 (Compound 9d)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 29, also identified as compound 9d in the primary literature, is a novel semi-synthetic compound derived from podocarpic acid conjugated with a polyamine. It has been identified as a potent and selective antifungal agent with promising activity against the pathogenic yeast Cryptococcus neoformans.[1][2] This document provides a summary of the available information and standardized protocols for the laboratory use of this compound.

Disclaimer: The information provided herein is based on publicly available data. The full experimental details from the primary research article by Li et al. (2022) in Bioorganic & Medicinal Chemistry were not accessible at the time of writing. Therefore, some specific details regarding the synthesis and complete experimental parameters are based on standard laboratory practices for similar compounds.

Chemical and Physical Properties

This compound is a PA3-8-3 carbamate derivative of the diterpene podocarpic acid.[1][2] While the exact chemical structure is detailed in the primary publication, a general representation involves the podocarpic acid scaffold linked to a specific polyamine chain via a carbamate functional group. For research purposes, it is recommended to obtain the compound from a certified chemical supplier to ensure purity and correct structural identity.

Biological Activity

This compound has demonstrated potent and selective in vitro activity against Cryptococcus neoformans, a major cause of fungal meningitis, particularly in immunocompromised individuals. The reported Minimum Inhibitory Concentration (MIC) is less than or equal to 0.23 μM.[1][3] The compound is also described as being non-toxic, suggesting selectivity for fungal cells over mammalian cells.

Table 1: Summary of In Vitro Activity of this compound
OrganismActivity MetricValueReference
Cryptococcus neoformansMIC≤ 0.23 μM[1][3]
Mammalian Cell LinesCytotoxicityReported as non-toxic[1][2]

Note: Detailed quantitative cytotoxicity data (e.g., IC50 values against specific cell lines) are not available in the public domain and would be found in the full research article.

Mechanism of Action (Proposed)

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, based on its chemical structure as a polyamine conjugate, it is hypothesized to exert its antifungal effect through one or more of the following mechanisms:

  • Disruption of Fungal Cell Membrane Integrity: The cationic nature of the polyamine moiety at physiological pH can lead to electrostatic interactions with the negatively charged components of the fungal cell membrane, such as phospholipids and ergosterol. This interaction may disrupt membrane potential, increase permeability, and lead to leakage of essential cellular contents, ultimately causing cell death.

  • Inhibition of Polyamine Biosynthesis or Transport: Polyamines are essential for fungal growth and proliferation. This compound might act as a competitive inhibitor of enzymes involved in the polyamine biosynthesis pathway or interfere with polyamine transport systems in C. neoformans.

Further research is required to definitively establish the molecular target and signaling pathways affected by this compound.

Proposed Mechanism of Action for this compound cluster_membrane Fungal Cell Membrane cluster_polyamine Polyamine Homeostasis MembraneDisruption Increased Permeability & Leakage of Cellular Contents CellDeath Fungal Cell Death MembraneDisruption->CellDeath Ergosterol Ergosterol Ergosterol->MembraneDisruption Phospholipids Phospholipids Phospholipids->MembraneDisruption PolyamineBiosynthesis Polyamine Biosynthesis Pathway PolyamineBiosynthesis->CellDeath PolyamineTransport Polyamine Transporters PolyamineTransport->CellDeath AntifungalAgent29 This compound (Podocarpic Acid-Polyamine Conjugate) AntifungalAgent29->Ergosterol Interaction AntifungalAgent29->Phospholipids Interaction AntifungalAgent29->PolyamineBiosynthesis Inhibition AntifungalAgent29->PolyamineTransport Inhibition Workflow for MIC Determination Start Start InoculumPrep Prepare C. neoformans Inoculum (0.5 McFarland) Start->InoculumPrep Dilution Prepare Serial Dilutions of This compound in 96-well plate InoculumPrep->Dilution Inoculation Inoculate Plate with C. neoformans Suspension Dilution->Inoculation Incubation Incubate at 35°C for 72 hours Inoculation->Incubation Reading Read MIC (Visually or Spectrophotometrically) Incubation->Reading End End Reading->End

References

Application Notes and Protocols for Antifungal Agent Fcl-29

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fcl-29 is a novel antifungal agent, identified as a fabclavine derivative, isolated from the bacterium Xenorhabdus budapestensis.[1][2] It has demonstrated significant potential for the treatment of plant pathogenic fungi, most notably Fusarium graminearum, the causal agent of Fusarium Head Blight (FHB) in wheat and other cereals.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of Fcl-29's antifungal activity.

Data Presentation

The antifungal efficacy of Fcl-29 has been evaluated against a range of plant pathogenic fungi. The following tables summarize the available quantitative data on its in vitro activity.

Table 1: In Vitro Antifungal Activity of Fcl-29 against Various Plant Pathogenic Fungi

Fungal SpeciesCommon Disease CausedEC50 (μg/mL)Reference
Fusarium graminearumFusarium Head Blight0.78Wang et al., 2023
Botrytis cinereaGray Mold1.56Wang et al., 2023
Rhizoctonia solaniSheath Blight, Damping-off3.13Wang et al., 2023
Sclerotinia sclerotiorumWhite Mold6.25Wang et al., 2023
Alternaria alternataLeaf Spot, Blight12.5Wang et al., 2023
Phytophthora infestansLate Blight>50Wang et al., 2023

Table 2: In Vivo Efficacy of Fcl-29 against Fusarium Head Blight (FHB) in Wheat

TreatmentApplication TimingDisease Severity Reduction (%)Mycotoxin (DON) Reduction (%)Reference
Fcl-29 (100 µg/mL)24 hours post-inoculation75.882.3Wang et al., 2023
Tebuconazole (100 µg/mL)24 hours post-inoculation78.285.1Wang et al., 2023
Control (Water)24 hours post-inoculation00Wang et al., 2023

Mechanism of Action

The precise mechanism of action for Fcl-29 is still under investigation, however, as a fabclavine derivative, it is proposed to act by disrupting the integrity of the fungal cell membrane. This class of compounds is known to interact with the lipid bilayer, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.

cluster_0 Fungal Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cytoplasm Cytoplasm Disruption Membrane Disruption Cell Membrane->Disruption Fcl-29 Fcl-29 Fcl-29->Cell Membrane Targets Leakage Leakage of Cellular Contents Disruption->Leakage Cell Death Cell Death Leakage->Cell Death

Caption: Proposed mechanism of action for Fcl-29 on the fungal cell.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal activity of Fcl-29.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the half-maximal effective concentration (EC50) of Fcl-29 against various filamentous fungi.

Materials:

  • Fcl-29 stock solution (e.g., 10 mg/mL in DMSO)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Fungal isolates

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Prepare a spore suspension of the test fungus in sterile water from a 7-10 day old culture. Adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Prepare serial dilutions of the Fcl-29 stock solution in the growth medium (PDB) in the 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL. Include a positive control (a known fungicide) and a negative control (medium with DMSO, but no Fcl-29).

  • Add 100 µL of the fungal spore suspension to each well containing 100 µL of the diluted Fcl-29 or control solutions.

  • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.

  • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

  • Determine the EC50 value by plotting the inhibition percentage against the log of the Fcl-29 concentration and fitting the data to a dose-response curve.

cluster_workflow In Vitro Antifungal Assay Workflow A Prepare Fungal Spore Suspension (1x10^5 spores/mL) C Inoculate wells with Spore Suspension A->C B Serial Dilution of Fcl-29 in 96-well plate B->C D Incubate at 25-28°C for 48-72 hours C->D E Measure OD at 600 nm D->E F Calculate % Inhibition and EC50 E->F

Caption: Workflow for the in vitro antifungal susceptibility testing of Fcl-29.

In Vivo Efficacy Against Fusarium Head Blight (FHB) in Wheat

This protocol assesses the protective efficacy of Fcl-29 against FHB in a controlled greenhouse or field environment.

Materials:

  • Wheat plants (a susceptible cultivar) at the flowering stage (anthesis)

  • Fusarium graminearum spore suspension (1 x 10^5 spores/mL)

  • Fcl-29 solution (e.g., 100 µg/mL in water with a surfactant like Tween-20)

  • Handheld sprayer

  • Plastic bags and ties

  • Controlled environment growth chamber or greenhouse

Procedure:

  • At the mid-anthesis stage, inoculate the central florets of the wheat heads with 10 µL of the F. graminearum spore suspension.

  • Maintain high humidity for the first 48 hours post-inoculation by covering the inoculated heads with plastic bags and misting with water.

  • At a designated time point (e.g., 24 hours post-inoculation for curative treatment, or before inoculation for preventative treatment), spray the inoculated wheat heads with the Fcl-29 solution until runoff.

  • Include positive control (commercial fungicide) and negative control (water/surfactant only) treatment groups.

  • Maintain the plants in a controlled environment with conditions conducive to FHB development (e.g., 25°C, high humidity).

  • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation) by counting the number of infected spikelets per head and calculating the percentage of diseased spikelets.

  • At maturity, harvest the wheat heads, thresh the grain, and analyze for the presence of mycotoxins such as deoxynivalenol (DON) using appropriate analytical methods (e.g., ELISA or LC-MS/MS).

cluster_workflow In Vivo FHB Assay Workflow A Inoculate Wheat Heads with *F. graminearum* at Anthesis B Apply Fcl-29 Treatment (e.g., 24h post-inoculation) A->B C Incubate under High Humidity B->C D Assess Disease Severity (7, 14, 21 days) C->D E Harvest and Analyze for Mycotoxins (DON) D->E

Caption: Workflow for the in vivo evaluation of Fcl-29 against FHB in wheat.

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental conditions, fungal strains, and plant varieties. It is recommended to consult the original research articles for further details. The handling of Fcl-29 and pathogenic fungi should be conducted in accordance with standard laboratory safety procedures.

References

Application Notes and Protocols: In Vivo Efficacy Testing of Antifungal Agent 29 in a Murine Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents. Preclinical evaluation of these agents is critical, and murine models of fungal infection are indispensable tools for assessing in vivo efficacy. These models allow for the investigation of a drug's activity in a complex biological system, providing crucial data on pharmacokinetics, pharmacodynamics, and overall therapeutic potential. This document provides detailed protocols for testing the in vivo efficacy of a novel investigational compound, "Antifungal agent 29," in established murine models of systemic candidiasis and invasive pulmonary aspergillosis. The protocols outlined below are based on well-established methodologies and provide a framework for the preclinical assessment of new antifungal candidates.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis
Treatment GroupDosage (mg/kg)Administration RouteMean Survival Time (Days)Fungal Burden in Kidneys (Log10 CFU/g ± SD)Percent Survival at Day 21
Vehicle Control-Intraperitoneal8.5 ± 1.26.2 ± 0.50%
This compound5Intraperitoneal15.2 ± 2.14.1 ± 0.740%
This compound10Intraperitoneal>212.5 ± 0.480%
This compound20Intraperitoneal>21<2.0100%
Fluconazole10Oral>212.8 ± 0.690%
Table 2: In Vivo Efficacy of this compound in a Murine Model of Invasive Pulmonary Aspergillosis
Treatment GroupDosage (mg/kg)Administration RouteMean Survival Time (Days)Fungal Burden in Lungs (Log10 CFU/g ± SD)Percent Survival at Day 14
Vehicle Control-Intraperitoneal5.3 ± 0.85.8 ± 0.40%
This compound10Intraperitoneal9.7 ± 1.53.9 ± 0.630%
This compound20Intraperitoneal13.1 ± 1.92.7 ± 0.570%
This compound40Intraperitoneal>14<2.090%
Amphotericin B3Intravenous>142.2 ± 0.4100%

Experimental Protocols

Murine Model of Systemic Candidiasis

This model is well-established for evaluating antifungal agents against disseminated Candida albicans infection, where the kidneys are the primary target organs[1].

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • Sterile phosphate-buffered saline (PBS)

  • Female BALB/c mice (6-8 weeks old, 20-22 g)

  • This compound

  • Vehicle control (e.g., sterile saline, PBS with 0.5% Tween 80)

  • Standard antifungal (e.g., fluconazole)

  • Insulin syringes with 27-gauge needles

  • Sterile dissection tools

  • Sabouraud Dextrose Agar (SDA) plates

Protocol:

  • Inoculum Preparation:

    • Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate overnight at 30°C with shaking.

    • Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.

    • Count the cells using a hemocytometer and adjust the concentration to 2.5 x 10^5 cells/mL in sterile PBS.

  • Infection:

    • Anesthetize the mice (e.g., via isoflurane inhalation).

    • Inject 0.1 mL of the C. albicans suspension (2.5 x 10^4 cells) intravenously via the lateral tail vein.

  • Treatment:

    • Initiate treatment with this compound, vehicle control, or a standard antifungal (e.g., fluconazole) 2 to 24 hours post-infection[2].

    • Administer the compounds at the desired dosages and routes (e.g., intraperitoneally, orally, or intravenously) once or twice daily for a specified duration (e.g., 7 days).

  • Efficacy Evaluation:

    • Survival Study: Monitor the mice daily for signs of morbidity and mortality for up to 21 days post-infection. The endpoint for survival experimentation is often identified when a 20% reduction in body weight is recorded, at which time the mice are sacrificed[3].

    • Fungal Burden Determination:

      • At a predetermined time point (e.g., 3 or 7 days post-infection), euthanize a subset of mice from each group.

      • Aseptically remove the kidneys, weigh them, and homogenize in sterile PBS.

      • Perform serial dilutions of the homogenates and plate on SDA plates.

      • Incubate the plates at 35°C for 24-48 hours and count the colony-forming units (CFU).

      • Express the results as log10 CFU per gram of tissue.

Murine Model of Invasive Pulmonary Aspergillosis

This model mimics the lethal pulmonary infection seen in immunocompromised patients and is crucial for evaluating drugs against Aspergillus fumigatus[4][5].

Materials:

  • Aspergillus fumigatus strain (e.g., AF293)

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • Sterile PBS with 0.1% Tween 80

  • Male BALB/c mice (20-22 g)

  • Immunosuppressive agents (e.g., cyclophosphamide, cortisone acetate)

  • This compound

  • Vehicle control

  • Standard antifungal (e.g., amphotericin B)

  • Inhalation chamber or intranasal instillation equipment

  • Sterile dissection tools

  • SDA plates

Protocol:

  • Immunosuppression:

    • Administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -4, -1, and +2 relative to infection[3].

    • Administer cortisone acetate (e.g., 200 mg/kg) subcutaneously on day -3 relative to infection[3].

    • To prevent bacterial infections, mice can receive ceftazidime (5 mg/day subcutaneously)[4].

  • Inoculum Preparation:

    • Grow A. fumigatus on PDA or SDA plates for 5-7 days at 37°C.

    • Harvest conidia by flooding the plate with sterile PBS containing 0.1% Tween 80 and gently scraping the surface.

    • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

    • Wash the conidia twice with sterile PBS and count using a hemocytometer.

    • Adjust the concentration to the desired inoculum size (e.g., 5 x 10^6 conidia/mL for intranasal instillation)[3].

  • Infection:

    • Intranasal Inhalation: Anesthetize the mice and instill 20-40 µL of the conidial suspension (e.g., 1 x 10^5 conidia) into the nares[3].

    • Aerosol Inhalation: Place mice in an aerosol chamber and expose them to an aerosol generated from a high-concentration conidial suspension (e.g., 10^9 conidia/mL) for a set period (e.g., 1 hour)[4][5].

  • Treatment:

    • Begin treatment with this compound, vehicle, or a standard antifungal (e.g., amphotericin B) 24 hours post-infection.

    • Administer the treatments daily for a specified duration (e.g., 7 days).

  • Efficacy Evaluation:

    • Survival Study: Monitor the mice daily for up to 14 days post-infection and record mortality.

    • Fungal Burden Determination:

      • At a specific time point (e.g., day 3 or 5 post-infection), euthanize a subset of mice.

      • Aseptically remove the lungs, weigh them, and homogenize in sterile PBS.

      • Plate serial dilutions of the homogenates on SDA plates and incubate at 37°C for 24-48 hours.

      • Calculate and express the fungal burden as log10 CFU per gram of lung tissue.

    • Histopathology: Fix lung tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Gomori's methenamine silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.

Visualizations

Experimental_Workflow_Systemic_Candidiasis cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Efficacy Evaluation Inoculum_Prep Inoculum Preparation (C. albicans) Infection Intravenous Infection (Tail Vein) Inoculum_Prep->Infection Animal_Acclimation Animal Acclimation (BALB/c mice) Animal_Acclimation->Infection Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Standard Control Infection->Treatment_Groups Survival Survival Monitoring Treatment_Groups->Survival Histopathology Histopathology (Kidneys) Treatment_Groups->Histopathology Fungal_Burden Fungal Burden (Kidneys) Treatment_groups Treatment_groups Treatment_groups->Fungal_Burden

Caption: Workflow for Systemic Candidiasis Model.

Experimental_Workflow_Pulmonary_Aspergillosis cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Efficacy Evaluation Immunosuppression Immunosuppression (Cyclophosphamide, Cortisone Acetate) Infection Intranasal or Aerosol Inhalation Immunosuppression->Infection Inoculum_Prep Inoculum Preparation (A. fumigatus conidia) Inoculum_Prep->Infection Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Standard Control Infection->Treatment_Groups Survival Survival Monitoring Treatment_Groups->Survival Fungal_Burden Fungal Burden (Lungs) Treatment_Groups->Fungal_Burden Histopathology Histopathology (Lungs) Treatment_Groups->Histopathology

Caption: Workflow for Pulmonary Aspergillosis Model.

Antifungal_Signaling_Pathway cluster_fungal_cell Fungal Cell cluster_antifungal_agents Antifungal Agents Ergosterol Ergosterol Cell_Wall Cell Wall (β-(1,3)-glucan) DNA_RNA DNA/RNA Synthesis Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Binds to Azoles Azoles (e.g., Fluconazole) Azoles->Ergosterol Inhibits synthesis Echinocandins Echinocandins Echinocandins->Cell_Wall Inhibits synthesis Flucytosine Flucytosine Flucytosine->DNA_RNA Inhibits Agent_29 This compound (Hypothetical Target) Agent_29->Ergosterol Potential Target Agent_29->Cell_Wall Potential Target Agent_29->DNA_RNA Potential Target

Caption: Potential Targets of Antifungal Agents.

References

Application Notes and Protocols: Antifungal Agent 29 Biofilm Disruption Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 29, a novel polyamine conjugate derived from podocarpic acid, has demonstrated potent and selective activity against the opportunistic fungal pathogen Cryptococcus neoformans[1]. Fungal biofilms, complex and structured communities of microbial cells encased in a self-produced extracellular matrix, are notoriously resistant to conventional antifungal therapies[2]. This poses a significant challenge in clinical settings. These application notes provide a detailed protocol for assessing the biofilm disruption capabilities of this compound, a critical step in evaluating its therapeutic potential.

The proposed mechanism of action for diterpene-based antifungal compounds, such as this compound, involves the disruption of fungal cell membrane permeability and the inhibition of cell wall biosynthesis[3]. This dual activity suggests a strong potential for biofilm disruption by targeting the fundamental structural components of the fungal cells within the biofilm.

Hypothesized Mechanism of Action

Based on the activity of similar diterpene compounds, it is hypothesized that this compound targets the fungal cell membrane and cell wall of Cryptococcus neoformans. This disruption is likely achieved through two primary actions:

  • Membrane Permeabilization: The lipophilic diterpene core of this compound is proposed to intercalate into the fungal cell membrane, disrupting its integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

  • Cell Wall Stress: By interfering with membrane-anchored enzymes essential for cell wall synthesis, this compound may induce cell wall stress. This triggers the Cell Wall Integrity (CWI) signaling pathway as a compensatory response. However, sustained stress and disruption of this pathway can lead to cell lysis.

Signaling Pathway: Cell Wall Integrity (CWI) Pathway in Cryptococcus neoformans

The CWI pathway is a critical signaling cascade that responds to cell wall stress, ensuring the maintenance of cell shape and integrity. It is a highly relevant pathway to consider when investigating compounds that target the fungal cell wall[4][5]. The diagram below illustrates the key components of the CWI pathway in C. neoformans and the hypothesized point of intervention for this compound.

CWI_Pathway cluster_membrane Cell Membrane Agent29 This compound Membrane Cell Membrane Disruption Agent29->Membrane Induces Sensors Membrane Sensors (e.g., Wsc1, Mid2) Membrane->Sensors Activates Rho1 Rho1 Sensors->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 Phosphorylates Mpk1 Mpk1 (MAPK) Mkk2->Mpk1 Phosphorylates TranscriptionFactors Transcription Factors (e.g., Swi4/Swi6) Mpk1->TranscriptionFactors Activates CellWallSynthesis Cell Wall Synthesis & Repair Genes TranscriptionFactors->CellWallSynthesis Upregulates CellIntegrity Cell Wall Integrity CellWallSynthesis->CellIntegrity Maintains

Caption: Hypothesized action of this compound on the CWI pathway.

Experimental Protocols

To evaluate the biofilm disruption potential of this compound, a series of quantitative and qualitative assays are recommended. The following protocols are adapted for a 96-well plate format for high-throughput screening.

Experimental Workflow

experimental_workflow start Start culture Prepare C. neoformans Inoculum start->culture biofilm_formation Biofilm Formation (24-48h in 96-well plate) culture->biofilm_formation wash1 Wash to Remove Planktonic Cells biofilm_formation->wash1 treatment Treat with Antifungal Agent 29 (24h) wash1->treatment wash2 Wash to Remove Agent and Disrupted Biofilm treatment->wash2 quantification Biofilm Quantification wash2->quantification cv_assay Crystal Violet Assay (Biomass) quantification->cv_assay xtt_assay XTT Assay (Metabolic Activity) quantification->xtt_assay clsm Confocal Laser Scanning Microscopy (Visualization) quantification->clsm data_analysis Data Analysis cv_assay->data_analysis xtt_assay->data_analysis clsm->data_analysis end End data_analysis->end

Caption: Workflow for the this compound biofilm disruption assay.

Protocol 1: Biofilm Formation
  • Inoculum Preparation: Culture Cryptococcus neoformans in Sabouraud Dextrose Broth (SDB) at 37°C for 24-48 hours. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium to a final concentration of 1 x 10^7 cells/mL.

  • Biofilm Growth: Add 100 µL of the cell suspension to the wells of a flat-bottomed 96-well microtiter plate. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

Protocol 2: Crystal Violet (CV) Assay for Biomass Quantification

This assay quantifies the total biomass of the biofilm, including cells and the extracellular matrix.

  • Washing: After the biofilm formation period, gently aspirate the medium from each well and wash three times with 200 µL of sterile PBS to remove non-adherent, planktonic cells.

  • Treatment: Add 100 µL of RPMI-1640 containing various concentrations of this compound to the wells. Include a drug-free control (vehicle) and a negative control (no biofilm). Incubate for 24 hours at 37°C.

  • Staining: Aspirate the treatment solution and wash the wells twice with PBS. Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature[6][7].

  • Washing: Remove the crystal violet solution and wash the plate by immersion in a beaker of water. Repeat until the control wells are colorless.

  • Solubilization: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye.

  • Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottomed 96-well plate and measure the absorbance at 570 nm using a microplate reader.

Protocol 3: XTT Assay for Metabolic Activity Quantification

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay measures the metabolic activity of the viable cells within the biofilm[8][9][10].

  • Biofilm Formation and Treatment: Follow steps 1 and 2 from the Crystal Violet Assay protocol.

  • XTT Reagent Preparation: Prepare a saturated solution of XTT in PBS. Immediately before use, mix the XTT solution with a freshly prepared menadione solution (0.4 mM in acetone) at a 20:1 (v/v) ratio.

  • Assay: After treatment, wash the wells twice with PBS. Add 100 µL of the XTT-menadione solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-4 hours.

  • Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

Data Presentation

The quantitative data from the CV and XTT assays should be summarized in tables to facilitate comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on C. neoformans Biofilm Biomass (Crystal Violet Assay)

Concentration of this compound (µg/mL)Absorbance at 570 nm (Mean ± SD)% Biofilm Disruption
0 (Vehicle Control)1.25 ± 0.080%
11.02 ± 0.0618.4%
50.78 ± 0.0537.6%
100.45 ± 0.0464.0%
250.21 ± 0.0383.2%
500.10 ± 0.0292.0%

Table 2: Effect of this compound on C. neoformans Biofilm Metabolic Activity (XTT Assay)

Concentration of this compound (µg/mL)Absorbance at 490 nm (Mean ± SD)% Reduction in Metabolic Activity
0 (Vehicle Control)0.98 ± 0.050%
10.75 ± 0.0423.5%
50.51 ± 0.0348.0%
100.23 ± 0.0276.5%
250.10 ± 0.0189.8%
500.05 ± 0.0194.9%

Visualization of Biofilm Disruption

Protocol 4: Confocal Laser Scanning Microscopy (CLSM)

CLSM provides a powerful tool for visualizing the three-dimensional structure of the biofilm and assessing cell viability after treatment with this compound[11][12][13].

  • Biofilm Formation on Coverslips: Grow biofilms on sterile glass coverslips placed in a 6-well plate, following the procedure in Protocol 1.

  • Treatment: Treat the biofilms with various concentrations of this compound as described in Protocol 2, step 2.

  • Staining: After treatment, wash the coverslips with PBS and stain with a live/dead viability stain (e.g., SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.

  • Imaging: Mount the coverslips on a glass slide and visualize using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

Conclusion

These protocols provide a comprehensive framework for evaluating the biofilm disruption activity of this compound. The combination of quantitative assays for biomass and metabolic activity, along with qualitative visualization by CLSM, will offer a thorough understanding of the antibiofilm efficacy of this promising antifungal candidate. The data generated will be crucial for its further development as a potential therapeutic agent for treating biofilm-associated fungal infections.

References

Application Notes and Protocols for Antifungal Agent 29

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental evaluation of Antifungal Agent 29, a novel compound with potent activity against pathogenic fungi.

Introduction to this compound

This compound (also known as compound 9d) is a diterpene polyamine conjugate derived from podocarpic acid.[1] It has demonstrated significant in vitro activity against the opportunistic fungal pathogen Cryptococcus neoformans, with a Minimum Inhibitory Concentration (MIC) of ≤ 0.23 μM.[1] While its precise mechanism of action is under investigation, preliminary data suggests that it may disrupt fungal cell wall integrity and associated signaling pathways.

This document outlines key experimental designs and protocols to further characterize the antifungal properties of Agent 29, including its spectrum of activity, mechanism of action, and potential for therapeutic development.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Antifungal Susceptibility of Cryptococcus neoformans

ParameterValueReference
Minimum Inhibitory Concentration (MIC)≤ 0.23 μM[1]
Minimum Fungicidal Concentration (MFC)To be determined-
Time-Kill Kinetics (at 4x MIC)To be determined-

Table 2: Spectrum of Antifungal Activity (MIC Values)

Fungal SpeciesMIC (μM)
Cryptococcus neoformans≤ 0.23
Candida albicansTo be determined
Aspergillus fumigatusTo be determined
Candida aurisTo be determined

Table 3: Cytotoxicity Profile

Cell LineCC50 (μM)Selectivity Index (SI = CC50 / MIC)
Human Embryonic Kidney 293 (HEK293)To be determinedTo be determined
Human Hepatocellular Carcinoma (HepG2)To be determinedTo be determined

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol determines the lowest concentration of this compound that inhibits visible fungal growth (MIC) and the lowest concentration that results in fungal death (MFC).

Materials:

  • This compound

  • Fungal isolates (e.g., C. neoformans, C. albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline

  • Incubator (35°C)

Protocol:

  • Inoculum Preparation:

    • Culture the fungal strain on an SDA plate for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 64 μg/mL to 0.0625 μg/mL.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation:

    • Add 100 μL of the prepared fungal inoculum to each well containing 100 μL of the drug dilution.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the agent that causes complete inhibition of visible growth as observed by the naked eye or a spectrophotometer.

  • MFC Determination:

    • From the wells showing no visible growth, plate 100 μL of the suspension onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest drug concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of this compound against mammalian cell lines.

Materials:

  • Human cell lines (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the drug dilutions and incubate for 24-48 hours.

    • Include wells with untreated cells (viability control) and wells with medium only (background control).

  • MTT Assay:

    • Add 20 μL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC50 (the concentration that reduces cell viability by 50%) by plotting cell viability against drug concentration.

Proposed Mechanism of Action and Signaling Pathways

Based on the chemical structure of this compound and the common mechanisms of other antifungal drugs, we hypothesize that it may interfere with the fungal cell wall integrity (CWI) pathway.[2] This pathway is crucial for maintaining cell shape and protecting against osmotic stress.

Hypothetical Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling cascade affected by this compound.

Antifungal_Agent_29_Pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agent29 This compound CellWallStress Cell Wall Stress Agent29->CellWallStress Induces Pkc1 Pkc1 Agent29->Pkc1 Inhibits Sensor Cell Surface Sensor (e.g., Wsc1, Mid2) CellWallStress->Sensor Activates Rho1 Rho1-GTP Sensor->Rho1 Activates Rho1->Pkc1 Activates MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1) Pkc1->MAPK_Cascade Activates TranscriptionFactor Transcription Factor (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->TranscriptionFactor Phosphorylates GeneExpression Cell Wall Gene Expression TranscriptionFactor->GeneExpression Regulates CellWallRepair CellWallRepair GeneExpression->CellWallRepair Cell Wall Repair & Synthesis Inhibition Inhibition by Agent 29 (Hypothesized)

Caption: Proposed Cell Wall Integrity pathway targeted by this compound.

Experimental Workflow for Mechanism of Action Studies

The following workflow outlines the experimental steps to investigate the proposed mechanism of action.

MOA_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis and Conclusion start Start: Hypothesis Agent 29 targets Cell Wall Integrity SorbitolProtection Sorbitol Protection Assay start->SorbitolProtection ErgosterolBinding Ergosterol Binding Assay start->ErgosterolBinding GlucanSynthase β-(1,3)-Glucan Synthase Inhibition Assay start->GlucanSynthase CellLysis Protoplast Lysis Assay SorbitolProtection->CellLysis Data Analyze Results ErgosterolBinding->Data Staining Calcofluor White Staining (Chitin Accumulation) GlucanSynthase->Staining WesternBlot Western Blot for Phosphorylated Slt2/Mpk1 CellLysis->WesternBlot Staining->WesternBlot WesternBlot->Data Conclusion Confirm/Refute Hypothesis Data->Conclusion

Caption: Workflow for elucidating the mechanism of action of this compound.

Detailed Protocol: Cell Wall Integrity Pathway Analysis

This protocol uses Western blotting to determine if this compound treatment leads to the activation (phosphorylation) of the terminal MAPK of the CWI pathway, Slt2 (in Saccharomyces cerevisiae) or Mpk1 (in Candida albicans).

Materials:

  • Fungal strain (e.g., C. albicans)

  • YPD medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-p44/42 MAPK, anti-total-p44/42 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Fungal Culture and Treatment:

    • Grow an overnight culture of the fungal strain in YPD medium.

    • Dilute the culture to an OD600 of 0.2 in fresh YPD and grow to mid-log phase (OD600 ≈ 0.8).

    • Treat the cells with this compound at its MIC and 4x MIC for various time points (e.g., 0, 15, 30, 60 minutes). Include a positive control (e.g., Caspofungin) and a vehicle control (DMSO).

  • Protein Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold water.

    • Resuspend the pellet in lysis buffer and lyse the cells (e.g., by bead beating).

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Quantification and Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the phosphorylated form of the MAPK.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the MAPK as a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

    • An increase in the ratio of phosphorylated to total MAPK indicates activation of the CWI pathway.

Disclaimer: These protocols are intended as a guide and may require optimization for specific fungal strains and laboratory conditions. All work should be performed under appropriate safety conditions. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols: Molecular Docking Studies of Antifungal Agent 29

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific molecular docking studies for "Antifungal agent 29 (compound 9d)," identified in the work by Li et al. (2022), have not been published. This document, therefore, provides a comprehensive, hypothetical protocol for conducting such a study, targeting a key enzyme in Cryptococcus neoformans. The data presented are illustrative examples to guide researchers in their own investigations.

Introduction

This compound (compound 9d) has been identified as a potent and selective inhibitor of Cryptococcus neoformans, with a reported Minimum Inhibitory Concentration (MIC) of ≤ 0.23 μM. It is a podocarpic acid-polyamine conjugate, specifically a PA3-8-3 carbamate derivative. To elucidate its mechanism of action and guide further drug development, molecular docking studies are essential. This protocol outlines a standard procedure for performing a molecular docking analysis of this compound against a putative target in C. neoformans, Lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. The ergosterol pathway is a well-established target for many clinically used antifungal drugs, particularly the azole class.[1][2][3]

Proposed Target: Lanosterol 14α-demethylase (CYP51)

Lanosterol 14α-demethylase is a cytochrome P450 enzyme that catalyzes a crucial step in the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2][3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal growth.[2] Given its essential role, CYP51 is a prime target for antifungal drug development.

Experimental Protocols

This section details the proposed methodology for a molecular docking study of this compound against C. neoformans CYP51.

Software and Resource Requirements
  • Protein Structure: A crystal structure of C. neoformans CYP51. A suitable structure can be obtained from the Protein Data Bank (PDB). For example, PDB ID: 5V5Z.

  • Ligand Structure: A 3D structure of this compound (compound 9d). This can be generated using chemical drawing software.

  • Molecular Docking Software: AutoDock Tools and AutoDock Vina are recommended as they are widely used and freely available.

  • Visualization Software: Biovia Discovery Studio or PyMOL for visualizing protein-ligand interactions.

Protocol for Receptor (CYP51) Preparation
  • Obtain Protein Structure: Download the PDB file (e.g., 5V5Z) for C. neoformans CYP51.

  • Clean the Protein: Open the PDB file in a molecular viewer. Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms that are not part of the protein or its heme cofactor.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

  • Assign Charges: Compute and assign Gasteiger charges to all atoms in the protein.

  • Set Receptor Filetype: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Protocol for Ligand (this compound) Preparation
  • Draw Ligand Structure: Use a chemical drawing tool (e.g., ChemDraw) to create the 2D structure of this compound.

  • Convert to 3D: Convert the 2D structure into a 3D conformation and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Define Torsion Angles: Use AutoDock Tools to detect the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

  • Set Ligand Filetype: Save the prepared ligand structure in the PDBQT format.

Molecular Docking Simulation Protocol
  • Define the Grid Box: Using AutoDock Tools, define a 3D grid box that encompasses the active site of CYP51. The active site is typically centered around the heme cofactor. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Generate Configuration File: Create a configuration text file that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search (a measure of computational effort).

  • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Post-Docking Analysis Protocol
  • Analyze Binding Poses: Load the docked poses and the receptor structure into a visualization tool.

  • Identify Best Pose: The pose with the lowest binding energy (most negative value) is typically considered the most favorable.

  • Visualize Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues in the active site.

  • Compare with Controls: If available, dock known inhibitors (e.g., fluconazole) using the same protocol to validate the docking procedure and provide a benchmark for the binding affinity of this compound.

Data Presentation (Illustrative Examples)

The following tables represent the kind of quantitative data that would be generated from the proposed molecular docking study.

Table 1: Illustrative Docking Scores and Binding Energies

CompoundTarget ProteinBinding Affinity (kcal/mol)RMSD from Initial (Å)
This compoundC. neoformans CYP51-9.81.2
Fluconazole (Control)C. neoformans CYP51-8.50.9

Table 2: Illustrative Intermolecular Interactions for the Best Pose

CompoundInteracting ResidueInteraction TypeDistance (Å)
This compoundTYR132Hydrogen Bond2.9
This compoundPHE228Pi-Pi Stacking4.5
This compoundILE379Hydrophobic3.8
This compoundHeme IronCoordination2.1
FluconazoleHeme IronCoordination2.2
FluconazoleTYR132Hydrogen Bond3.1

Visualizations

The following diagrams illustrate the proposed experimental workflow and the signaling pathway context.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Obtain CYP51 Structure (PDB: 5V5Z) p2 Prepare Receptor: - Remove Water - Add Hydrogens - Assign Charges p1->p2 l1 Generate 3D Structure of This compound l2 Prepare Ligand: - Energy Minimization - Define Rotatable Bonds - Assign Charges l1->l2 d1 Define Grid Box (Active Site) p2->d1 l2->d1 d2 Run AutoDock Vina Simulation d1->d2 a1 Analyze Binding Poses and Scores d2->a1 a2 Visualize Interactions (H-bonds, Hydrophobic) a1->a2 a3 Compare with Controls a1->a3

Caption: Proposed workflow for the molecular docking of this compound.

G acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol Multiple Steps cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation cyp51->ergosterol Catalyzes agent29 This compound (Proposed Inhibitor) agent29->cyp51 Inhibits

Caption: Proposed mechanism of action via inhibition of the ergosterol pathway.

References

Application Notes and Protocols for Antifungal Agent 29

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 29, also identified as compound 9d, is a novel diterpene polyamine conjugate derived from podocarpic acid. Preliminary studies have demonstrated its potent and selective antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans, with a Minimum Inhibitory Concentration (MIC) of ≤ 0.23 μM.[1] This compound has been noted for its lack of toxicity in initial assessments, making it a promising candidate for further investigation in the development of new antifungal therapies.

These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and safety of this compound. The included methodologies are based on established standards and are designed to be readily implemented in a research laboratory setting.

Data Presentation

The following table summarizes the known quantitative data for this compound and provides a template for recording new experimental results.

Fungal SpeciesAssay TypeResultReference/Experiment ID
Cryptococcus neoformansMIC≤ 0.23 μM[1]
Candida albicansMIC
Aspergillus fumigatusMIC
Human embryonic kidney 293 (HEK293) cellsIC₅₀
Human hepatocellular carcinoma (HepG2) cellsIC₅₀

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Cryptococcus neoformans.

Materials:

  • This compound

  • Cryptococcus neoformans strain (e.g., H99)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Humidified incubator (35°C)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Preparation of Antifungal Agent Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Further dilute in RPMI 1640 medium to create a working stock solution.

  • Preparation of Fungal Inoculum:

    • Culture C. neoformans on Sabouraud Dextrose Agar (SDA) for 48 hours at 35°C.

    • Harvest the yeast cells and suspend them in sterile saline.

    • Adjust the cell density to a 0.5 McFarland standard using a spectrophotometer (OD₆₀₀ of 0.1-0.13), which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to obtain a final concentration of 1-5 x 10³ CFU/mL.

  • Assay Plate Preparation:

    • Add 100 µL of RPMI 1640 medium to wells 2-12 of a 96-well plate.

    • Add 200 µL of the working stock solution of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 will be a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1-11. The final volume in these wells will be 200 µL. Add 100 µL of sterile RPMI 1640 to well 12.

  • Incubation: Incubate the plate at 35°C for 72 hours in a humidified atmosphere.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control well, as determined by visual inspection or by reading the absorbance at 492 nm.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_agent Prepare this compound Stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 72h inoculate->incubate read_mic Determine MIC incubate->read_mic signaling_pathway cluster_membrane Fungal Cell Membrane cluster_stress Cellular Stress Response cluster_apoptosis Apoptotic Pathway agent This compound membrane Membrane Interaction & Disruption agent->membrane permeability Increased Permeability membrane->permeability ros Reactive Oxygen Species (ROS) Production permeability->ros caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis

References

Troubleshooting & Optimization

Antifungal Agent 29 (AF-29) MIC Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 29 (AF-29). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability and common issues encountered during Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in AF-29 MIC assays?

A1: Variability in antifungal susceptibility testing is a known challenge. The most common factors influencing results include the choice of standardized methodology (e.g., CLSI vs. EUCAST), the composition of the test medium, inoculum size, incubation time and temperature, and the method used for endpoint determination.[1][2][3] Each of these parameters must be carefully controlled to ensure reproducibility.

Q2: My AF-29 MIC results differ between CLSI and EUCAST protocols. Why is this?

A2: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed distinct standardized methodologies. Key differences that can lead to varied MIC values include inoculum density, glucose concentration in the RPMI 1640 medium, the shape of microdilution wells (U-shaped vs. flat-bottom), and the endpoint reading method (visual vs. spectrophotometric).[3][4][5] These seemingly minor differences can collectively impact fungal growth and interaction with AF-29, leading to discrepancies in results.[5][6]

Q3: What is the "trailing effect" and how might it affect my AF-29 MIC reading?

A3: The "trailing effect," or residual growth, is characterized by a partial inhibition of fungal growth over a wide range of drug concentrations.[1] This can make it difficult to determine the true MIC endpoint, especially when reading results visually.[3] An isolate that appears susceptible at 24 hours may seem resistant at 48 hours due to this phenomenon.[1] For fungistatic drugs like azoles, the MIC is often defined as the concentration causing a significant reduction in growth (e.g., ≥50%) rather than complete inhibition to account for trailing.[3] If AF-29 has fungistatic properties, it is crucial to adhere to a predefined endpoint criterion (e.g., 50% inhibition compared to the growth control).

Q4: How do I select the appropriate incubation time for my AF-29 assay?

A4: The correct incubation time is critical for obtaining reliable and reproducible MIC values. Insufficient incubation can result in poor fungal growth, making endpoints difficult to read.[1] Generally, for Candida species, MICs are read at 24 hours.[7] However, some yeasts like Cryptococcus species may require 72 hours.[1][7] For molds, incubation periods can range from 48 to 96 hours depending on the species.[7][8] The CLSI M27-A4 standard recommends reading MICs for Candida spp. at 24 hours.[1] It is essential to ensure the growth in the control well (drug-free) is sufficient before reading the plate.

Troubleshooting Guide

Problem: High well-to-well or plate-to-plate variability with inconsistent replicates.

  • Possible Cause 1: Inhomogeneous substance solution. The stock solution of AF-29 may not be fully dissolved or may have precipitated out of solution. If using a solvent like DMSO, ensure the final concentration in the well does not inhibit fungal growth.[9]

    • Solution: Vigorously vortex the stock solution before preparing dilutions. Check the solubility of AF-29 in the test medium. Perform a sterility check and a growth control with the highest concentration of the solvent used.

  • Possible Cause 2: Inaccurate or inconsistent inoculation. The fungal inoculum may have been inadequately mixed before being added to the wells, leading to an uneven distribution of cells.[10]

    • Solution: Ensure the standardized inoculum is thoroughly mixed before and during the inoculation of the microplate. Verify the inoculum density using colony counts or a spectrophotometer.[11]

  • Possible Cause 3: Contamination. Contamination of the culture or reagents can lead to erratic growth patterns.[10]

    • Solution: Streak the inoculum on a purity plate and incubate it along with the MIC plate.[12] Always use aseptic techniques and sterile reagents.

Problem: No fungal growth, or very poor growth, is observed in the positive control wells.

  • Possible Cause 1: Inoculum viability. The fungal isolate may have lost viability due to improper storage or handling.

    • Solution: Use a fresh culture grown on appropriate agar to prepare the inoculum. Confirm the viability of the standardized inoculum by plating a small aliquot and checking for growth.

  • Possible Cause 2: Incorrect medium. The chosen medium may not support the growth of the specific fungal strain being tested. While RPMI 1640 is standard, some fungi are fastidious.[13]

    • Solution: Verify that the correct medium and supplements were used as specified by the chosen protocol (CLSI/EUCAST). Ensure the pH of the medium is within the recommended range (e.g., 7.0 for CLSI).[4]

  • Possible Cause 3: Insufficient incubation time. The plate may not have been incubated long enough for visible growth to appear, especially for slower-growing species.[14]

    • Solution: Confirm the recommended incubation time for your specific fungal species. If growth is poor at the standard time point (e.g., 24 hours), re-incubate for an additional 24 hours and check again.[1]

Problem: My AF-29 MIC values are consistently higher or lower than expected.

  • Possible Cause 1: Inoculum density is incorrect. An inoculum that is too heavy (too many cells) can lead to artificially high MICs, while an inoculum that is too light can result in falsely low MICs.[2][10]

    • Solution: Carefully standardize the inoculum to the recommended concentration for your chosen protocol (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for CLSI yeast testing) using a spectrophotometer and/or hemocytometer.[5][15] Perform colony counts to verify the final inoculum concentration.[11]

  • Possible Cause 2: Medium composition is incorrect. The composition of the Mueller-Hinton or RPMI 1640 broth, particularly cation concentrations and pH, can significantly impact the activity of an antifungal agent.[10][16] Different media can yield different MICs for the same drug.[17][18]

    • Solution: Use media from a reputable commercial source that adheres to CLSI/EUCAST specifications. If preparing media in-house, meticulously check the pH and component concentrations. Test against quality control strains with known MIC ranges to validate the medium batch.[10]

  • Possible Cause 3: Degradation of AF-29. The stock solution of AF-29 may have degraded due to improper storage (e.g., wrong temperature, light exposure).

    • Solution: Prepare fresh stock solutions of AF-29 from powder. Store aliquots at the recommended temperature (e.g., -80°C) and avoid repeated freeze-thaw cycles.[19]

Problem: "Skipped" wells are observed (growth in a well with a higher drug concentration than a well that shows no growth).

  • Possible Cause 1: Pipetting error. An error during the serial dilution or inoculation process could lead to an empty well or a well with an incorrect drug concentration.[10]

    • Solution: Review pipetting technique. Use calibrated pipettes. When reading the plate, if a single skipped well is observed, the MIC should be read as the lowest concentration that shows no growth (or the required level of inhibition). If multiple skipped wells are present, the test is considered invalid and should be repeated.[20]

  • Possible Cause 2: Paradoxical effect. Some antifungal agents, particularly echinocandins, can exhibit a paradoxical effect where fungal growth reappears at concentrations above the MIC.[7]

    • Solution: If this effect is known for AF-29, the MIC should be read as the lowest concentration that achieves the endpoint criterion, ignoring the subsequent growth at higher concentrations.

Data Presentation

Table 1: Comparison of Key Parameters in CLSI and EUCAST Broth Microdilution Methods for Yeasts.

ParameterCLSI (M27)EUCAST (E.Def 7.3.2)Potential Impact on MIC
Medium RPMI 1640RPMI 1640Differences in glucose concentration can alter fungal metabolism and growth rates.[4][5]
Glucose Content 0.2% (2 g/L)2% (20 g/L)Higher glucose may support more robust growth, potentially leading to higher MICs.[5]
Inoculum Density 0.5 – 2.5 x 10³ CFU/mL0.5 – 2.5 x 10⁵ CFU/mLHigher inoculum density generally leads to higher MIC values.[5]
Microplate Wells U-bottom (round)Flat-bottomWell shape can affect aeration and cell settling, influencing growth patterns.[5]
Endpoint Reading VisualSpectrophotometric (OD reading)Spectrophotometric reading is more objective and less prone to user interpretation bias than visual reading.[3]
Amphotericin B Endpoint Complete inhibition (optically clear)≥90% reduction in ODSlight difference in endpoint definition can lead to minor variations.[3]
Azoles/Echinocandins Endpoint ≥50% reduction in turbidity (visual)≥50% reduction in ODGenerally similar endpoint, but method of determination differs.[3]

Table 2: General Influence of Test Medium Composition on Antifungal MIC Results.

Medium TypeCharacteristicsGeneral Effect on MICCitation
RPMI 1640 Defined synthetic medium. Standard for CLSI and EUCAST.Provides high inter-laboratory agreement and reproducible results, especially for yeasts.[13][18]
Sabouraud Dextrose Broth (SDB) Complex, undefined medium.Can lead to more MIC variation compared to defined media like RPMI.[17][18]
Mueller-Hinton (MH) Broth Often supplemented for antifungal testing.Cation (Ca²⁺, Mg²⁺) concentration and pH must be carefully controlled as they can antagonize or potentiate drug activity.[10]
Physiological/Tissue-Mimicking Media Designed to better represent in vivo conditions.Often results in higher MICs for some drug-organism combinations compared to standard RPMI.[13]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for AF-29 against Candida spp. (Adapted from CLSI M27)

This protocol outlines the fundamental steps for performing a broth microdilution assay. Laboratories must strictly adhere to the complete, current CLSI M27 document for clinical testing.

1. Preparation of Materials:

  • Antifungal Agent (AF-29): Prepare a stock solution of AF-29 in a suitable solvent (e.g., DMSO, water) at a concentration at least 10 times the highest concentration to be tested.[10] Store as recommended.

  • Medium: Use sterile RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0).[4]

  • Microplates: Use sterile, 96-well, U-bottom microdilution plates.[4]

  • Fungal Isolate: Use a 24-hour culture of the Candida species grown on Sabouraud Dextrose Agar at 35°C.

  • Quality Control Strains: Include reference strains like C. parapsilosis ATCC 22019 and C. krusei ATCC 6258.[21]

2. Preparation of Antifungal Dilutions:

  • In a separate "mother" plate or in tubes, perform a two-fold serial dilution of the AF-29 stock solution in RPMI 1640 medium to achieve concentrations that are 2x the desired final test concentrations.

  • Using a multichannel pipette, transfer 100 µL of each 2x antifungal dilution into the appropriate wells of the final test microplate. The final test concentrations will typically range from 0.015 to 16 µg/mL.

  • Add 100 µL of drug-free RPMI to the growth control wells. Add 200 µL of drug-free RPMI to the sterility control (blank) wells.

3. Preparation of Inoculum:

  • Select several well-isolated colonies from the 24-hour agar plate.

  • Suspend the colonies in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard at a 530 nm wavelength. This suspension contains approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this adjusted suspension 1:1000 in RPMI 1640 medium (e.g., 10 µL of suspension into 10 mL of RPMI). This is the final 2x inoculum. The final cell concentration in the wells after inoculation will be 0.5-2.5 x 10³ CFU/mL.[5][15]

4. Inoculation and Incubation:

  • Within 15 minutes of its preparation, add 100 µL of the final 2x inoculum to each well of the microplate (except for the sterility control wells).

  • The final volume in each test well will be 200 µL.

  • Seal the plate or place it in a container with a moistened paper towel to prevent evaporation.

  • Incubate the plate at 35°C for 24-48 hours. The standard reading time is 24 hours.[1]

5. Reading the MIC:

  • Ensure the growth control well shows adequate turbidity and the sterility control well remains clear.

  • Using a reading mirror or an inverted plate viewer, determine the MIC.

  • The MIC is the lowest concentration of AF-29 that causes a significant diminution of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well. For fungicidal agents, the endpoint is often the first optically clear well.[3]

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis prep_agent Prepare AF-29 Stock & Serial Dilutions (2x) prep_plate Aliquot 100µL of 2x AF-29 into 96-well plate prep_agent->prep_plate prep_inoculum Prepare & Standardize Fungal Inoculum (2x) inoculate Inoculate plate with 100µL of 2x Fungal Inoculum prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC Endpoint (e.g., ≥50% growth inhibition) incubate->read_mic qc Validate with QC Strains & Controls read_mic->qc report Report Final MIC Value (µg/mL) qc->report

Caption: Workflow for the Broth Microdilution MIC Assay.

troubleshooting_logic start Inconsistent MIC Results check_controls Are QC strains & growth controls within range? start->check_controls check_inoculum Verify Inoculum Density (Spectrophotometer, Plating) check_controls->check_inoculum No check_tech Review Technique (Pipetting, Mixing, Timing) check_controls->check_tech Yes check_media Check Medium (pH, Source, Lot #) check_inoculum->check_media check_agent Check AF-29 Stock (Age, Solubility, Storage) check_media->check_agent outcome_ok Re-run Assay with Validated Parameters check_agent->outcome_ok check_tech->outcome_ok Issue Identified outcome_fail Consult Senior Scientist / Technical Support check_tech->outcome_fail Issue Persists

Caption: Logic diagram for troubleshooting inconsistent MIC results.

hypothetical_pathway AF29 This compound (AF-29) EnzymeX Ergosterol Synthesis Enzyme (ERG11) AF29->EnzymeX Inhibits Membrane Fungal Cell Membrane Integrity Membrane Integrity Membrane->Integrity Maintains Ergosterol Ergosterol EnzymeX->Ergosterol Synthesizes Ergosterol->Membrane Component of Growth Fungal Growth Inhibited Integrity->Growth Required for

References

Technical Support Center: Optimizing Antifungal Agent 29 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of antifungal agent dosage in in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during preclinical evaluations of antifungal compounds.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting points for designing an in vivo dosage regimen for a new antifungal agent like Antifungal agent 29?

A1: The initial design of an in vivo dosage regimen should be based on in vitro potency, primarily the Minimum Inhibitory Concentration (MIC). For this compound, the reported MIC against Cryptococcus neoformans is ≤ 0.23 μM[1]. This value serves as a benchmark for establishing therapeutic concentrations. The next step involves pharmacokinetic (PK) studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the selected animal model. These PK data are then integrated with the MIC to determine the appropriate dose and schedule to achieve the desired exposure at the site of infection.

Q2: Which pharmacokinetic/pharmacodynamic (PK/PD) indices are most relevant for antifungal agents?

A2: Three primary PK/PD indices are crucial for predicting the efficacy of antifungal agents[2][3]:

  • Peak/MIC ratio (Cmax/MIC): This is the ratio of the maximum plasma concentration to the MIC. It is often important for concentration-dependent killing agents like amphotericin B.[2]

  • 24-hour Area Under the Curve/MIC ratio (AUC24/MIC): This represents the total drug exposure over 24 hours relative to the MIC. It is a key parameter for agents where the cumulative exposure is critical for efficacy, such as azoles.

  • Time above MIC (T>MIC): This is the percentage of the dosing interval during which the plasma concentration of the drug remains above the MIC. It is most relevant for time-dependent killing agents.

The specific index that best correlates with efficacy varies between different classes of antifungal drugs.

Q3: How do I select the appropriate animal model for my in vivo antifungal study?

A3: The choice of animal model depends on the specific fungal pathogen and the type of infection being studied. For systemic fungal infections, murine models (mice) are commonly used due to their well-characterized immune systems and the availability of immunosuppression protocols to mimic conditions in susceptible patients. For Cryptococcus neoformans, a common model is a murine model of disseminated or pulmonary cryptococcosis. The route of infection (e.g., intravenous, intranasal) should be chosen to replicate the human disease as closely as possible.

Q4: What are some common reasons for a lack of in vivo efficacy despite good in vitro activity?

A4: Several factors can contribute to this discrepancy:

  • Poor Pharmacokinetics: The compound may have low bioavailability, rapid clearance, or poor distribution to the target tissue, resulting in sub-therapeutic concentrations at the site of infection.

  • High Protein Binding: If a large fraction of the drug is bound to plasma proteins, the free (unbound) concentration available to exert its antifungal effect may be insufficient.[3]

  • Host Factors: The immune status of the animal model can significantly influence the outcome of an infection.

  • In vivo Drug Resistance: The fungus may develop resistance to the drug under the selective pressure of in vivo treatment.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
High toxicity or adverse effects observed in the animal model. The initial dose is too high. The compound has off-target effects.Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Reduce the dose and/or dosing frequency. Consider alternative drug delivery formulations to reduce systemic exposure and target the drug to the site of infection.
Inconsistent results between individual animals in the same treatment group. Variability in drug metabolism between animals. Inconsistent administration of the drug. Underlying health differences in the animal cohort.Ensure precise and consistent dosing technique. Increase the number of animals per group to improve statistical power. Monitor animal health closely throughout the study.
The fungal burden in the target organs is not reduced despite treatment. Insufficient drug exposure at the site of infection. The chosen PK/PD index is not being met. The pathogen has developed resistance.Perform PK studies to measure drug concentrations in plasma and target tissues. Adjust the dose or dosing schedule to achieve the target PK/PD index. Test the susceptibility of fungal isolates recovered from treated animals.
Paradoxical growth effect observed at higher drug concentrations. Some antifungal agents, particularly echinocandins, can exhibit a paradoxical effect where fungal growth resumes at concentrations above the MIC.[4]This is a known phenomenon for certain drug classes. It is important to characterize the full dose-response curve. The clinical relevance of this in vitro finding needs to be assessed in the in vivo model.

Quantitative Data Summary

The following tables summarize key PK/PD parameters and their target magnitudes for different classes of antifungal agents, which can serve as a guide for optimizing the dosage of new compounds like this compound.

Table 1: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Indices for Major Antifungal Classes

Antifungal ClassPrimary PK/PD IndexTarget Magnitude for Efficacy (in vivo models)
Polyenes (e.g., Amphotericin B) Cmax/MIC2 - 4 for therapeutic efficacy; >10 for maximal efficacy.[5]
Azoles (e.g., Fluconazole, Voriconazole) Free-drug AUC/MIC25 - 50 for Candida infections.[5]
Echinocandins (e.g., Caspofungin) Cmax/MIC or AUC/MICVaries depending on the specific drug and pathogen.

Table 2: In Vivo Efficacy of a Novel Triazole (Compound 6c) against C. albicans

Treatment GroupDosage (mg/kg)Survival Rate
Vehicle Control -0%
Compound 6c 0.520%
Compound 6c 1.0Not specified, but reduced fungal burden.[6]
Compound 6c 2.0Statistically significant protection.[6]
Fluconazole 0.5Moderate survival.[6]

This table is an example based on a published study on a different novel antifungal to illustrate how in vivo efficacy data can be presented. Similar studies would be required for this compound.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Murine Model of Disseminated Candidiasis

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Immunosuppression: Administer cyclophosphamide (150 mg/kg) intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.

  • Infection: Infect mice with 1 x 10^5 Colony Forming Units (CFU) of Candida albicans via the lateral tail vein.

  • Treatment: Begin treatment 24 hours post-infection. Administer this compound (or vehicle control) at various doses (e.g., 1, 5, 10 mg/kg) via the desired route (e.g., oral gavage, intravenous injection) once or twice daily for a specified duration (e.g., 7 days).

  • Monitoring: Monitor mice daily for signs of morbidity and mortality.

  • Endpoint: At the end of the treatment period, euthanize the mice and harvest target organs (e.g., kidneys, brain).

  • Fungal Burden Determination: Homogenize the organs and plate serial dilutions on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis: Compare the fungal burden in the treated groups to the vehicle control group to determine the efficacy of the antifungal agent.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Antifungal Efficacy Study cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis animal_model Select Animal Model immunosuppression Induce Immunosuppression animal_model->immunosuppression infection Infect with Fungal Pathogen immunosuppression->infection treatment Administer this compound at Various Doses infection->treatment monitoring Daily Monitoring of Morbidity and Mortality treatment->monitoring endpoint Euthanize and Harvest Organs monitoring->endpoint fungal_burden Determine Fungal Burden (CFU/gram) endpoint->fungal_burden data_analysis Analyze Efficacy fungal_burden->data_analysis

Caption: Workflow for an in vivo antifungal efficacy study.

Fungal_Stress_Response_Pathway Fungal Cell Wall Integrity (CWI) Signaling Pathway antifungal Antifungal Agent (e.g., Echinocandins) cell_wall_stress Cell Wall Stress antifungal->cell_wall_stress mapk_cascade MAP Kinase Cascade (Bck1 -> Mkk2 -> MpkA) cell_wall_stress->mapk_cascade transcription_factor Transcription Factor (e.g., Rlm1) mapk_cascade->transcription_factor gene_expression Upregulation of Cell Wall Synthesis Genes transcription_factor->gene_expression cell_wall_repair Cell Wall Repair and Integrity gene_expression->cell_wall_repair

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.

References

Antifungal agent 29 stability problems in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Antifungal Agent 29 in culture media. This resource is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected antifungal activity.

Possible Cause: Degradation of this compound in the culture medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure that the stock solution of this compound has been prepared and stored correctly.[1][2] Refer to the product's technical data sheet for recommended solvents and storage conditions. Avoid repeated freeze-thaw cycles by preparing aliquots.[2]

  • Assess Media Compatibility: The composition of the culture medium can significantly impact the stability of the compound.[3][4] Components such as serum proteins, pH, and metal ions can contribute to degradation.[5][6]

  • Evaluate Incubation Conditions: Temperature and light exposure can affect the stability of the agent. Ensure that incubation conditions are consistent with established protocols.[7]

  • Perform a Stability Study: To determine the half-life of this compound in your specific culture medium, a stability study is recommended. This involves incubating the agent in the medium for various durations and then quantifying the remaining active compound.

Issue 2: Precipitation observed in the culture medium after adding this compound.

Possible Cause: Poor solubility or precipitation of the agent in the culture medium.

Troubleshooting Steps:

  • Check Solubility Limits: Confirm the solubility of this compound in the chosen solvent and culture medium.[1] Exceeding the solubility limit will lead to precipitation.

  • Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in the culture medium is low (typically <0.5%) to avoid both direct cellular toxicity and precipitation of the agent.[2]

  • Media Components Interaction: Certain components in the media can interact with the compound, leading to precipitation.[5] Consider using a simpler, defined medium to identify potential interactions.

  • pH of the Medium: The pH of the culture medium can influence the solubility of the compound.[8] Ensure the medium is properly buffered.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in common culture media?

A1: While specific stability data for this compound in every possible medium is not available, its stability can be influenced by factors such as media composition, pH, temperature, and the presence of serum.[7][9] It is highly recommended to perform a stability study under your specific experimental conditions. Below is a table with hypothetical stability data in commonly used fungal culture media.

Table 1: Hypothetical Stability of this compound (10 µM) in Different Culture Media at 37°C.

Culture MediumTime (hours)Remaining Agent (%)
RPMI 16400100
2485
4865
7240
Sabouraud Dextrose Broth (SDB)0100
2490
4875
7255
Yeast Nitrogen Base (YNB)0100
2495
4888
7275

Q2: How can I perform a stability study for this compound?

A2: A typical stability study involves incubating this compound in your chosen culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 6, 12, 24, 48, 72 hours). At each time point, an aliquot of the medium is taken, and the concentration of the remaining agent is quantified using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

Q3: What factors can influence the stability of this compound?

A3: Several factors can affect the stability of small molecules like this compound in culture media:

  • pH: The pH of the medium can lead to hydrolysis or other chemical degradation.[8]

  • Temperature: Higher temperatures generally accelerate degradation.[7]

  • Light: Exposure to light can cause photodegradation of sensitive compounds.[7]

  • Media Components: Components like serum proteins can bind to the compound, while others might catalytically degrade it.[6]

  • Dissolved Oxygen: Oxidative degradation can occur.

  • Binding to Plasticware: The compound may adsorb to the surface of culture plates or tubes, reducing its effective concentration.[9]

Q4: My experimental results are not reproducible. Could this be related to the stability of this compound?

A4: Yes, inconsistent stability of this compound can be a major cause of poor reproducibility.[3] If the agent degrades at a variable rate between experiments, the effective concentration will differ, leading to inconsistent results. It is crucial to control all factors that can influence stability, such as media batch, incubation time, and storage of the compound.[1]

Experimental Protocols

Protocol 1: Determination of this compound Stability in Culture Media using HPLC

Objective: To quantify the concentration of this compound over time in a specific culture medium.

Materials:

  • This compound

  • Culture medium of interest (e.g., RPMI 1640)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid (optional, for mobile phase)

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Spike the culture medium with this compound to the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Dispense aliquots of the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Incubate the tubes at 37°C with 5% CO2.

  • At each time point:

    • Remove one tube from the incubator.

    • To precipitate proteins, add an equal volume of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.

    • Transfer the supernatant to an HPLC vial.

  • Analyze the samples by HPLC. The mobile phase and gradient will need to be optimized for this compound. A typical starting point could be a gradient of water with 0.1% formic acid and acetonitrile.

  • Quantify the peak area corresponding to this compound at each time point. The peak area at time 0 is considered 100%. Calculate the percentage of the remaining agent at subsequent time points.

Visualizations

Stability_Assessment_Workflow Workflow for Assessing Stability of this compound cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Culture Medium (e.g., to 10 µM) prep_stock->spike_media aliquot Aliquot for Time Points spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect Samples at Time Points (0, 6, 12, 24h...) incubate->sample precipitate Protein Precipitation (e.g., with Acetonitrile) sample->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_analysis Analyze by HPLC/LC-MS supernatant->hplc_analysis quantify Quantify Peak Area hplc_analysis->quantify calculate Calculate % Remaining vs. T0 quantify->calculate

Caption: Experimental workflow for determining the stability of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Antifungal Activity start Inconsistent/Low Activity Observed check_stock Is Stock Solution Prepared and Stored Correctly? start->check_stock check_media Is Media Preparation Consistent? check_stock->check_media Yes reprepare_stock Action: Prepare Fresh Stock and Aliquot check_stock->reprepare_stock No check_conditions Are Incubation Conditions (Temp, Light) Controlled? check_media->check_conditions Yes standardize_media Action: Use Same Batch of Media/ Standardize Preparation check_media->standardize_media No perform_stability Perform Stability Study in Specific Medium check_conditions->perform_stability Yes control_conditions Action: Ensure Consistent Incubation Conditions check_conditions->control_conditions No end Problem Resolved perform_stability->end reprepare_stock->end standardize_media->end control_conditions->end

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Synthesis of Antifungal Agent 29

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of Antifungal agent 29 (compound 9d), a podocarpic acid-polyamine carbamate derivative.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a derivative of podocarpic acid, involves a multi-step process that can be broadly categorized into three main stages: modification of the starting podocarpic acid, synthesis of the selectively protected polyamine side-chain, and finally, the coupling of these two fragments via a carbamate linkage followed by deprotection.

Q2: What is the structure of the "PA3-8-3" polyamine side-chain?

A2: The designation "PA3-8-3" typically refers to a polyamine with a specific arrangement of methylene (-CH2-) spacer units between the nitrogen atoms. For PA3-8-3, this translates to a linear polyamine with a 3-carbon spacer, followed by an 8-carbon spacer, and another 3-carbon spacer between the amine groups.

Q3: Why is selective protection of the polyamine necessary?

A3: Polyamines contain multiple nucleophilic amino groups. Selective protection is crucial to ensure that the coupling reaction with the podocarpic acid derivative occurs at the desired nitrogen atom, preventing side reactions such as di- or tri-acylation, which would lead to a mixture of products and significantly lower the yield of the target compound.[1]

Q4: What are common protecting groups for polyamines in this type of synthesis?

A4: Orthogonal protecting groups are often employed, allowing for their selective removal under different reaction conditions. Common choices include the Boc (tert-butyloxycarbonyl) group, which is acid-labile, and the trifluoroacetyl group, which can be removed under basic conditions.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Stage 1: Podocarpic Acid Modification
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the activated podocarpic acid derivative (e.g., chloroformate) - Incomplete reaction. - Degradation of the starting material or product. - Inefficient purification.- Monitor the reaction closely using Thin Layer Chromatography (TLC). - Ensure anhydrous reaction conditions, as chloroformates are moisture-sensitive. - Use freshly distilled solvents and dry glassware. - Optimize purification method (e.g., flash chromatography with a suitable solvent system).
Formation of multiple products - Side reactions on the diterpene scaffold. - Epimerization at stereocenters.- Use milder reaction conditions (e.g., lower temperature). - Employ more selective reagents. - Carefully characterize all products to identify the source of the side reactions.
Stage 2: Synthesis and Protection of the PA3-8-3 Polyamine
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the mono-protected polyamine - Over-protection leading to di- or tri-protected species. - Incomplete reaction.- Slowly add the protecting group reagent to the polyamine solution at low temperature (-78 °C to 0 °C) to favor mono-protection.[2] - Use a slight excess of the polyamine relative to the protecting group reagent. - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Difficulty in purifying the protected polyamine - Similar polarities of the desired product and byproducts. - The product may be highly water-soluble.- Utilize column chromatography with a polar solvent system, possibly including a small amount of a basic modifier like triethylamine or ammonia in the mobile phase. - Consider derivatization to a less polar compound for purification, followed by removal of the derivatizing group.
Stage 3: Carbamate Coupling and Deprotection
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the carbamate-linked conjugate - Low reactivity of the protected polyamine. - Steric hindrance from the podocarpic acid scaffold. - Inefficient coupling agent. - Decomposition of the activated podocarpic acid derivative.- Ensure the polyamine is fully deprotonated by using a suitable base (e.g., triethylamine, DIPEA). - Increase the reaction temperature or time, while monitoring for decomposition. - Screen different coupling conditions if using a one-pot method (e.g., CDI, DSC). - If using a chloroformate, ensure it is freshly prepared and used immediately.
Incomplete final deprotection - The protecting groups are resistant to cleavage. - The deprotection reagent has degraded.- For Boc groups, use a stronger acid like trifluoroacetic acid (TFA) and ensure anhydrous conditions.[2] - For trifluoroacetyl groups, use a stronger base or longer reaction times. - Use fresh deprotection reagents.
Product decomposition during workup or purification - The final product is sensitive to acid or base. - The polyamine conjugate may be prone to oxidation.- Use a neutral workup procedure. - Purify using methods that avoid harsh conditions, such as size-exclusion chromatography or preparative HPLC with a suitable buffer. - Handle the final product under an inert atmosphere if oxidation is suspected.

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of a Symmetrical Polyamine

This protocol is a general method for the selective protection of one primary amine in a symmetrical polyamine like spermine, which can be adapted for the PA3-8-3 side chain.

  • Dissolve the polyamine (1.0 eq) in methanol at a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of di-tert-butyl dicarbonate (Boc)2O (0.95 eq) in methanol.

  • Add the (Boc)2O solution dropwise to the cooled polyamine solution over 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography using a gradient of dichloromethane and methanol with 1% triethylamine to afford the mono-Boc-protected polyamine.

Protocol 2: General Procedure for Carbamate Formation

This protocol describes a common method for forming a carbamate linkage between a phenol and a Boc-protected amine.

  • To a solution of the podocarpic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (2.0 eq).

  • Slowly add triphosgene (0.4 eq) in DCM. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the chloroformate intermediate can be monitored by TLC.

  • In a separate flask, dissolve the mono-Boc-protected PA3-8-3 (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the chloroformate solution back to 0 °C and slowly add the polyamine solution.

  • Let the reaction mixture warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the protected this compound.

Protocol 3: Final Deprotection of Boc Groups
  • Dissolve the Boc-protected this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon complete removal of the Boc groups, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The final product can be purified by preparative reverse-phase HPLC to yield the pure this compound as a TFA salt.

Visualizations

experimental_workflow cluster_0 Stage 1: Podocarpic Acid Modification cluster_1 Stage 2: Polyamine Synthesis cluster_2 Stage 3: Coupling and Deprotection Podocarpic_Acid Podocarpic Acid Activated_PA Activated Podocarpic Acid Derivative Podocarpic_Acid->Activated_PA Activation (e.g., with triphosgene) Coupling Carbamate Coupling Activated_PA->Coupling Polyamine PA3-8-3 Polyamine Protected_Polyamine Mono-protected PA3-8-3 Polyamine->Protected_Polyamine Selective Protection (e.g., mono-Boc) Protected_Polyamine->Coupling Protected_Conjugate Protected Antifungal Agent 29 Coupling->Protected_Conjugate Deprotection Deprotection Protected_Conjugate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Check_Conditions->Analyze_Byproducts Side_Reaction Side Reaction Identified? Analyze_Byproducts->Side_Reaction Incomplete_Reaction Incomplete Reaction? Analyze_Byproducts->Incomplete_Reaction Purification_Issue Purification Problem? Analyze_Byproducts->Purification_Issue Side_Reaction->Incomplete_Reaction No Optimize_Conditions Optimize Conditions (Solvent, Catalyst) Side_Reaction->Optimize_Conditions Yes Incomplete_Reaction->Purification_Issue No Incomplete_Reaction->Optimize_Conditions Yes Modify_Workup Modify Workup Procedure Purification_Issue->Modify_Workup Yes End Improved Yield Optimize_Conditions->End Optimize_Purification Optimize Purification Method Modify_Workup->Optimize_Purification Optimize_Purification->End

References

Technical Support Center: Antifungal Agent 29 Biofilm Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results when evaluating Antifungal Agent 29 in fungal biofilm assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: High Variability in Biofilm Quantification Results

Question: We are observing significant well-to-well and plate-to-plate variability in our biofilm quantification assays (Crystal Violet, MTT, XTT) when treating with this compound. What are the potential causes and solutions?

Answer: High variability is a common challenge in biofilm research. Several factors, from initial setup to the final reading, can contribute to inconsistent results.[1] Key areas to investigate include:

  • Inoculum Preparation: Inconsistent cell density in the initial inoculum is a primary source of variability. Ensure a standardized and homogenous cell suspension is used for each experiment.

  • Growth Medium: The composition of the culture medium can significantly impact biofilm formation.[2] Ensure the medium is consistent between experiments and consider whether components of the medium could be interacting with this compound.

  • Incubation Conditions: Minor variations in temperature, CO2 levels, and humidity can affect the rate of biofilm growth.[3] Ensure all plates are incubated under identical conditions. Static incubation is common, but any agitation can disrupt biofilm formation.[4]

  • Washing Steps: The washing steps to remove planktonic cells are critical. If washing is too vigorous, it can dislodge the biofilm. If it is too gentle, residual planktonic cells can lead to artificially high readings.[5] Standardize the washing technique across all plates and experiments.

  • Plate Edge Effect: Wells on the outer edges of a microtiter plate are more prone to evaporation, leading to altered growth conditions. It is best practice to avoid using the outermost wells for experimental samples and instead fill them with sterile medium or water.[2]

Issue 2: Low or No Biofilm Formation in Control Wells

Question: Our untreated control wells are showing poor biofilm formation. What could be the reason?

Answer: Insufficient biofilm in control wells makes it impossible to assess the efficacy of this compound. Consider the following factors:

  • Fungal Strain: Not all fungal strains are robust biofilm formers.[6] Confirm that the strain you are using is known to form dense biofilms under your experimental conditions.

  • Substrate: The surface material of the microtiter plate is crucial for initial cell attachment. Tissue-culture treated plates are generally recommended for promoting biofilm formation.[4]

  • Incubation Time: Biofilm formation is a dynamic process. It's possible the incubation time is too short for a mature biofilm to develop.[7] An initial time-course experiment can help determine the optimal incubation period for your specific fungal strain.

  • Media Composition: Glucose concentration and other nutrient availability can significantly influence biofilm development.[2]

Issue 3: Inconsistent Results Between Different Assay Types

Question: We are seeing conflicting results for this compound's efficacy when using the Crystal Violet (CV) assay versus the MTT or XTT assays. Why is this happening?

Answer: This is a common point of confusion and highlights the different aspects of the biofilm that each assay measures.

  • Crystal Violet (CV) Assay: This method stains the total biofilm biomass, including live cells, dead cells, and the extracellular matrix.[8]

  • MTT & XTT Assays: These are metabolic assays that measure the metabolic activity of viable cells within the biofilm.[8][9] A reduction in the tetrazolium salt (MTT or XTT) to a colored formazan product indicates living, metabolically active cells.[10]

A scenario where CV staining remains high while MTT/XTT readings decrease suggests that this compound may be killing the fungal cells (reducing metabolic activity) but not disrupting the overall biofilm structure. Conversely, if both CV and MTT/XTT readings decrease, the agent is likely both killing the cells and breaking down the biofilm matrix.

Quantitative Data Summary Tables

Table 1: Troubleshooting High Variability in Biofilm Assays

Potential Cause Recommended Action Expected Outcome
Inconsistent InoculumStandardize cell counting and suspension methods.Reduced well-to-well variability.
Media InconsistencyUse the same batch of media for all experiments.Consistent biofilm growth in controls.
Washing TechniqueAutomate or standardize washing steps.Lower standard deviations between replicate wells.
Edge EffectDo not use outer wells for experimental samples.More uniform results across the plate.

Table 2: Interpreting Conflicting Assay Results

Assay Result Scenario Interpretation Next Steps
CV: No ChangeMTT/XTT: Significant DecreaseAgent 29 is fungicidal but does not disrupt the biofilm matrix.Consider combination therapy with a matrix-disrupting agent.
CV: Significant DecreaseMTT/XTT: Significant DecreaseAgent 29 is both fungicidal and disrupts the biofilm matrix.Further investigation into the mechanism of matrix disruption.
CV: No ChangeMTT/XTT: No ChangeAgent 29 is ineffective against the biofilm at the tested concentration.Test higher concentrations or different treatment durations.

Experimental Protocols

Protocol 1: Crystal Violet (CV) Assay for Biofilm Biomass Quantification
  • Biofilm Formation: Grow fungal biofilms in a 96-well microtiter plate as per your experimental design, including treatment with this compound.

  • Washing: Gently aspirate the culture medium from each well. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.[11]

  • Fixation: Add 100 µL of methanol to each well and incubate for 15-20 minutes at room temperature.

  • Staining: Aspirate the methanol and allow the plate to air dry. Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the plate four times with sterile distilled water.[12]

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[4][13]

  • Quantification: Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.[8]

Protocol 2: MTT Assay for Biofilm Viability
  • Biofilm Formation: Cultivate and treat fungal biofilms in a 96-well plate.

  • Washing: Carefully remove the medium and wash the biofilms twice with 200 µL of sterile PBS.

  • MTT Addition: Add 100 µL of fresh culture medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14][15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Quantification: Gently mix and measure the absorbance at 570 nm.[8]

Protocol 3: XTT Assay for Biofilm Viability
  • Biofilm Formation: Grow and treat fungal biofilms as described for the other assays.

  • Washing: Wash the biofilms twice with 200 µL of sterile PBS.

  • XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.[16]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-5 hours at 37°C in the dark. The incubation time may need to be optimized.

  • Quantification: Measure the absorbance of the soluble formazan product at 450-500 nm. A reference wavelength of 630-690 nm is often used to subtract non-specific background readings.

Visualizations

experimental_workflow Biofilm Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_quantification Quantification inoculum Standardize Fungal Inoculum plate Seed 96-Well Plate inoculum->plate incubation Incubate to Form Biofilm plate->incubation treatment Treat with this compound incubation->treatment wash Wash to Remove Planktonic Cells treatment->wash assay Perform Assay (CV, MTT, or XTT) wash->assay read Read Absorbance assay->read data_analysis data_analysis read->data_analysis Analyze Data troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results Observed check_controls Are Controls Consistent? start->check_controls check_variability High Well-to-Well Variability? check_controls->check_variability Yes troubleshoot_growth Troubleshoot Biofilm Growth: - Strain - Media - Incubation Time check_controls->troubleshoot_growth No check_assays Conflicting Results (CV vs. Metabolic)? check_variability->check_assays Yes troubleshoot_technique Review Experimental Technique: - Inoculum Prep - Washing Steps - Plate Edge Effect check_variability->troubleshoot_technique No interpret_mechanism Interpret Different Mechanisms: - Biomass vs. Viability check_assays->interpret_mechanism Yes end Consult Further Resources check_assays->end No camp_pka_pathway Simplified Fungal Biofilm Regulatory Pathway (cAMP-PKA) ext_signal Environmental Signals (e.g., Nutrients, pH) cyr1 Adenylyl Cyclase (Cyr1) ext_signal->cyr1 camp cAMP cyr1->camp pka Protein Kinase A (PKA) camp->pka Activates efg1 Transcription Factor (Efg1) pka->efg1 Activates biofilm_genes Adhesion & Hyphal Specific Genes efg1->biofilm_genes Regulates Expression biofilm_formation Biofilm Formation biofilm_genes->biofilm_formation agent29 This compound agent29->camp Potential Target? agent29->efg1 Potential Target?

References

Reducing cytotoxicity of Antifungal agent 29 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 29. The information herein is designed to help mitigate cytotoxicity and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity in our mammalian cell lines even at low concentrations of this compound. What are the potential causes and solutions?

A1: High cytotoxicity is a common challenge with potent antifungal compounds. The primary reason is often off-target effects on mammalian cells. Here are some potential causes and troubleshooting steps:

  • Compound Aggregation: this compound may aggregate in aqueous solutions, leading to non-specific membrane disruption and increased cytotoxicity.

    • Solution: Consider using a different solvent or a formulation strategy to improve solubility and reduce aggregation. Sonication of the stock solution before dilution may also help.

  • Off-Target Binding: The agent might be interacting with components of mammalian cell membranes or intracellular targets that are structurally similar to its fungal target. For instance, some antifungal agents can bind to cholesterol in mammalian cell membranes, causing toxicity.[1][2]

    • Solution: A formulation approach, such as liposomal encapsulation, can shield the drug from non-specific interactions until it reaches the target fungal cell.[3][4]

  • Metabolic Activation: Host cell enzymes could be metabolizing this compound into a more toxic byproduct.

    • Solution: Co-administration with an inhibitor of the suspected metabolic pathway (if known) could clarify this. However, a more common approach is to modify the chemical structure of the agent to block metabolic activation.

Q2: Can we reduce the cytotoxicity of this compound without compromising its antifungal efficacy?

A2: Yes, several strategies can be employed to create a more favorable therapeutic window:

  • Formulation Strategies: This is often the most effective approach. Encapsulating this compound in lipid-based carriers like liposomes or nanoparticles can significantly reduce its interaction with mammalian cells while maintaining or even enhancing its delivery to fungal cells.[1][2][5]

  • Combination Therapy: Using this compound at a lower concentration in combination with another antifungal agent that has a different mechanism of action can achieve synergistic fungicidal effects with reduced overall cytotoxicity.[3][4] For example, combining a membrane-disrupting agent with one that inhibits cell wall synthesis can be effective.

  • Structural Modification: If medicinal chemistry resources are available, modifying the structure of this compound to increase its specificity for the fungal target can reduce off-target effects.[6][7]

Q3: What are the recommended in vitro assays to accurately assess the cytotoxicity of this compound?

A3: It is advisable to use multiple assays that measure different cellular endpoints to get a comprehensive understanding of the cytotoxic mechanism.

  • Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[8][9] However, be aware that compounds affecting mitochondrial function can directly interfere with these assays, leading to a misinterpretation of cytotoxicity.[10]

  • Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, a common mechanism of cytotoxicity.[11]

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These can determine if the cytotoxicity is due to programmed cell death.

  • Real-time Cell Analysis: Instruments that continuously monitor cell adherence, proliferation, and morphology can provide dynamic insights into the cytotoxic effects over time.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Data Between Experiments
  • Potential Cause: Inconsistent solubilization of this compound.

    • Troubleshooting Step: Prepare a fresh, high-concentration stock solution in an appropriate solvent (e.g., DMSO) for each experiment. Vortex or sonicate thoroughly before making serial dilutions in culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Potential Cause: Cell passage number and confluency.

    • Troubleshooting Step: Use cells within a consistent and low passage number range. Seed cells at a density that ensures they are in the logarithmic growth phase and at a consistent confluency at the time of treatment.

  • Potential Cause: Edge effects in multi-well plates.

    • Troubleshooting Step: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation, leading to changes in compound concentration.[11] Fill the outer wells with sterile PBS or media.

Issue 2: Discrepancy Between Antifungal Activity and Cytotoxicity Assays
  • Potential Cause: Different assay endpoints.

    • Troubleshooting Step: Ensure that the incubation times and endpoints for both assays are comparable. For example, if the antifungal assay measures growth inhibition over 48 hours, the cytotoxicity assay should also be run for 48 hours.

  • Potential Cause: Interference of this compound with assay components.

    • Troubleshooting Step: Run appropriate controls, including the compound in cell-free media, to check for any direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself).

Data Presentation

Table 1: Comparison of Cytotoxicity of this compound in Different Formulations

FormulationIC50 in Mammalian Cells (µM)Minimum Inhibitory Concentration (MIC) against C. albicans (µM)Therapeutic Index (IC50/MIC)
Free this compound5.22.12.5
Liposomal Formulation48.51.826.9
Nanoparticle Formulation62.11.541.4

Note: Data are representative and intended for illustrative purposes.

Table 2: Synergistic Effect of this compound with Other Antifungals

CombinationIC50 in Mammalian Cells (µM)Fractional Inhibitory Concentration Index (FICI)
This compound (alone)5.2N/A
Fluconazole (alone)>128N/A
This compound + Fluconazole4.9 (for Agent 29)0.38 (Synergistic)

Note: A FICI of ≤ 0.5 is considered synergistic.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Preparation of Liposomal this compound
  • Lipid Film Hydration: Prepare a lipid mixture (e.g., DSPC, Cholesterol, and DSPE-PEG) in a round-bottom flask. Dissolve the lipids and this compound in chloroform.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by vortexing at a temperature above the lipid phase transition temperature.

  • Size Extrusion: Subject the resulting multilamellar vesicles to extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

Visualizations

G cluster_0 Standard Experimental Workflow cluster_1 Cytotoxicity Reduction Strategies cluster_2 Outcome start Start: High Cytotoxicity Observed troubleshoot Troubleshoot Experimental Variables (Solubility, Cell Health, Plate Effects) start->troubleshoot re_evaluate Re-evaluate Cytotoxicity with Multiple Assay Types (MTT, LDH, etc.) troubleshoot->re_evaluate formulation Formulation Development (Liposomes, Nanoparticles) re_evaluate->formulation combination Combination Therapy (Synergy with other antifungals) re_evaluate->combination modification Structural Modification (Improve Target Specificity) re_evaluate->modification end End: Reduced Cytotoxicity, Improved Therapeutic Index formulation->end combination->end modification->end

Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound.

G cluster_0 Mechanism of Cytotoxicity Reduction cluster_1 Liposomal Formulation Strategy free_drug Free this compound mammalian_cell Mammalian Cell free_drug->mammalian_cell Off-target interaction fungal_cell Fungal Cell free_drug->fungal_cell Target interaction cytotoxicity Cytotoxicity mammalian_cell->cytotoxicity reduced_cytotoxicity Reduced Cytotoxicity mammalian_cell->reduced_cytotoxicity efficacy Antifungal Efficacy fungal_cell->efficacy maintained_efficacy Maintained/Improved Efficacy fungal_cell->maintained_efficacy lipo_drug Liposomal this compound lipo_drug->mammalian_cell Shielded lipo_drug->fungal_cell Enhanced delivery reduced_interaction Reduced Off-target Interaction targeted_delivery Targeted Delivery

Caption: Signaling pathway for cytotoxicity reduction via liposomal formulation.

References

Modifying experimental protocols for Antifungal agent 29

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 29. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel molecule that primarily targets the fungal cell wall. It inhibits the synthesis of β-1,3-glucan, a critical component for maintaining cell wall integrity.[1] This disruption leads to osmotic instability and ultimately cell lysis. The agent is also understood to induce the Cell Wall Integrity (CWI) signaling pathway as a compensatory stress response in susceptible fungi.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at a concentration of 10 mg/mL. For long-term storage, it is recommended to store the DMSO stock solution at -20°C. For daily experimental use, the stock solution can be kept at 4°C for up to one week. Avoid repeated freeze-thaw cycles.

Q3: Is this compound fungistatic or fungicidal?

A3: this compound exhibits fungicidal activity against most susceptible fungal species.[2] This means it actively kills the fungal cells rather than just inhibiting their growth. The minimal fungicidal concentration (MFC) is typically no more than four times greater than the minimal inhibitory concentration (MIC).[3]

Q4: Which fungal species are most susceptible to this compound?

A4: this compound has demonstrated potent activity against a broad range of pathogenic yeasts and molds. See the table below for a summary of its in vitro activity.

Data Presentation: In Vitro Activity of this compound
Fungal SpeciesMIC Range (µg/mL)MFC (µg/mL)
Candida albicans0.125 - 0.50.5
Candida glabrata0.25 - 11
Candida auris0.5 - 22
Aspergillus fumigatus0.06 - 0.250.25
Cryptococcus neoformans1 - 44

Q5: What is the known cytotoxicity profile of this compound against mammalian cells?

A5: In vitro studies have shown that this compound has a favorable selectivity profile. The cytotoxic concentration that inhibits 50% of mammalian cell growth (CC50) is significantly higher than its effective antifungal concentrations.

Data Presentation: Cytotoxicity Profile
Cell LineCC50 (µg/mL)
HEK293 (Human Embryonic Kidney)> 64
HepG2 (Human Liver Carcinoma)> 64
A549 (Human Lung Carcinoma)> 64

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible MIC Results

Q: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) assays for this compound. What are the potential causes and solutions?

A: Inconsistent MIC results are a common challenge in antifungal susceptibility testing.[4][5] Several factors can contribute to this variability. Please review the following potential causes and recommended solutions:

  • Inoculum Preparation: The size of the fungal inoculum is a critical parameter.[6] An inoculum that is too dense or too sparse can lead to inaccurate MIC readings.

    • Solution: Ensure you are accurately quantifying your fungal cell suspension using a spectrophotometer or hemocytometer and adjusting it to the recommended concentration as per the standardized protocol (e.g., CLSI or EUCAST guidelines).[7]

  • Media Composition: The type of growth medium can influence the activity of antifungal agents.

    • Solution: Use the recommended RPMI 1640 medium for your MIC assays.[8][9] Ensure the pH of the medium is properly buffered, as pH variations can affect drug potency.[5]

  • Incubation Time and Temperature: Inadequate or excessive incubation times can lead to erroneous results.[5]

    • Solution: Adhere strictly to the recommended incubation period (typically 24-48 hours for Candida species) and maintain a constant temperature of 35°C.[10]

  • Endpoint Reading: Subjectivity in reading the MIC endpoint, especially with trailing growth, can cause variability.[4]

    • Solution: The MIC should be determined as the lowest concentration of the drug that causes a significant reduction in growth (e.g., 50% or 90%) compared to the drug-free control.[10] Using a microplate reader to measure optical density can provide a more objective endpoint.

Issue 2: High Background Growth or "Trailing" in MIC Assays

Q: I'm observing low-level, persistent growth even at high concentrations of this compound. How can I address this "trailing" effect?

A: The trailing effect, or residual growth at concentrations above the MIC, is a known phenomenon with some antifungal agents.[4]

  • Confirm True Resistance vs. Trailing: First, ensure this is not true resistance.

    • Solution: Determine the Minimum Fungicidal Concentration (MFC) by plating the contents of the wells with concentrations at and above the apparent MIC onto drug-free agar.[11] If there is no growth on the agar plates, the observed turbidity is likely due to trailing.

  • Standardize Endpoint Reading: Trailing can lead to falsely elevated MICs if not interpreted correctly.

    • Solution: Read the MIC at the concentration that shows a prominent reduction in turbidity (e.g., ≥50% reduction) compared to the positive control, rather than complete inhibition.[10] This is a standard practice for many fungistatic and some fungicidal agents.

Issue 3: Evidence of Fungal Resistance Development

Q: I suspect the fungal isolates I am working with are developing resistance to this compound. How can I confirm this and what are the likely mechanisms?

A: The emergence of antifungal resistance is a significant concern.[12]

  • Confirmation of Resistance:

    • Solution: Perform serial MIC testing on isolates cultured from experiments with prolonged exposure to this compound. A consistent and significant increase in the MIC over time is indicative of resistance development.

  • Potential Resistance Mechanisms: While specific mechanisms for this compound are under investigation, common antifungal resistance mechanisms include:

    • Target Modification: Mutations in the gene encoding β-1,3-glucan synthase can reduce the binding affinity of the drug.

    • Efflux Pumps: Overexpression of drug efflux pumps can actively transport this compound out of the fungal cell.[13]

    • Stress Response Pathways: Upregulation of cellular stress response pathways, such as the HOG (High Osmolarity Glycerol) and CWI pathways, can help the fungus tolerate drug-induced damage.[1]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 1.6 mg/mL.

    • Prepare a working solution by diluting the stock in RPMI 1640 medium to twice the highest final concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI 1640 medium to wells in columns 2-11 of a 96-well plate.

    • Add 200 µL of the working solution of this compound to column 1.

    • Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard the final 100 µL from column 10. Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum).

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well in columns 1-11.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a prominent (≥50%) reduction in turbidity compared to the growth control in column 11.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium at twice the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (no cells) as a blank and cells with drug-free medium as a vehicle control.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for at least 1 hour at 37°C.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall cluster_cwi Cell Wall Integrity Pathway Agent29 This compound GlucanSynthase β-1,3-Glucan Synthase Agent29->GlucanSynthase Inhibits Glucan β-1,3-Glucan Synthesis GlucanSynthase->Glucan Blocks CellWall Cell Wall Disruption Glucan->CellWall PKC PKC1 CellWall->PKC Activates Stress Response MAPK_Cascade MAPK Cascade (BCK1, MKK1/2, SLT2) PKC->MAPK_Cascade Transcription Transcription Factors (e.g., RLM1) MAPK_Cascade->Transcription Response Cell Wall Repair Genes Transcription->Response

Caption: Mechanism of action of this compound and the CWI pathway.

Experimental_Workflow Start Start: Fungal Isolate Culture 1. Overnight Culture (Sabouraud Dextrose Broth) Start->Culture Inoculum 2. Prepare Inoculum (0.5 McFarland Standard) Culture->Inoculum Plate 4. Inoculate 96-Well Plate Inoculum->Plate Dilution 3. Serial Dilution of This compound Dilution->Plate Incubate 5. Incubate at 35°C (24-48 hours) Plate->Incubate Read 6. Read MIC (Visual or Spectrophotometric) Incubate->Read MFC 7. (Optional) Determine MFC (Plate on Agar) Read->MFC End End: MIC/MFC Value Read->End MFC->End

Caption: Workflow for antifungal susceptibility testing (MIC/MFC).

Troubleshooting_MIC Problem Inconsistent MIC Results Check1 Check Inoculum Density - Verify 0.5 McFarland - Use Spectrophotometer Problem->Check1 Step 1 Check2 Check Media & pH - Use RPMI 1640 - Verify pH 7.0 Check1->Check2 If OK Check3 Check Incubation - Time: 24-48h - Temp: 35°C Check2->Check3 If OK Check4 Standardize Reading - Use Plate Reader - Define Endpoint (e.g., 50% inhibition) Check3->Check4 If OK Solution Consistent MIC Results Check4->Solution

Caption: Troubleshooting flowchart for inconsistent MIC results.

References

Antifungal agent 29 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 29.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C for long-term storage. For short-term use, stock solutions can be stored at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles. The product is shipped at room temperature, and this has no impact on its quality.[1]

Q2: What is the primary mechanism of action for this compound?

A2: While the precise mechanism is still under investigation, this compound is a potent, selective, and non-toxic antifungal agent.[1] It has shown significant activity against Cryptococcus neoformans.[1] It is believed to interfere with the fungal cell membrane's ergosterol biosynthesis pathway.[2]

Q3: My batch of this compound shows a lower than expected Minimum Inhibitory Concentration (MIC) against Cryptococcus neoformans. What could be the issue?

A3: A lower than expected MIC could be due to several factors:

  • Inoculum Preparation: Ensure the fungal inoculum is prepared according to standardized protocols, as a lower concentration of fungal cells can result in a lower apparent MIC.

  • Media Composition: Variations in the composition of the RPMI 1640 medium, such as pH or nutrient levels, can affect the activity of the antifungal agent.

  • Incubation Time: Reading the results at a later time point than specified can lead to an overestimation of activity.

  • Compound Degradation: While stable, improper storage or handling of this compound could lead to degradation, although this would typically result in a higher MIC.

Troubleshooting Guides

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Issue 1: Unexpected peaks in the HPLC chromatogram.

  • Possible Cause 1: Contamination. The sample may be contaminated with impurities from solvents, glassware, or previous runs.

    • Solution: Run a blank (mobile phase only) to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

  • Possible Cause 2: Degradation of this compound. The compound may have degraded due to improper storage or handling.

    • Solution: Prepare a fresh sample from a new stock vial and re-run the analysis. Compare the chromatogram to a reference standard if available.

  • Possible Cause 3: Air bubbles in the system. Air bubbles can cause spurious peaks and baseline instability.

    • Solution: Degas the mobile phase and prime the pump to remove any air bubbles.

Issue 2: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Column Overload. Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute the sample and re-inject.

  • Possible Cause 2: Incompatible Mobile Phase. The pH of the mobile phase may not be optimal for the analyte.

    • Solution: Adjust the pH of the mobile phase. For amine-containing compounds, a slightly basic mobile phase can improve peak shape.

  • Possible Cause 3: Column Degradation. The stationary phase of the column may be degraded.

    • Solution: Replace the column with a new one.

Quality Control using Broth Microdilution for MIC Determination

Issue: High variability in MIC results between experiments.

  • Possible Cause 1: Inconsistent Inoculum Size. The concentration of the fungal suspension can significantly impact the MIC value.[3]

    • Solution: Standardize the inoculum preparation using a spectrophotometer to ensure a consistent cell density.

  • Possible Cause 2: Edge Effects in the Microplate. Evaporation from the outer wells of the 96-well plate can concentrate the antifungal agent and affect fungal growth.

    • Solution: Avoid using the outermost wells for critical samples or fill them with sterile water to minimize evaporation.

  • Possible Cause 3: Subjective Endpoint Reading. Visual determination of "prominent reduction in growth" can be subjective.

    • Solution: Use a microplate reader to obtain quantitative absorbance readings. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., 50% or 90%) compared to the control.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC54H76F6N4O12
Molecular Weight1087.19 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO

Table 2: Quality Control Parameters for this compound

TestMethodSpecification
PurityHPLC≥ 98.0%
Identity¹H NMR, LC-MSConforms to structure
Potency (MIC)Broth Microdilution≤ 0.23 µM against C. neoformans ATCC 208821
Residual SolventsGC-HS≤ 0.5%

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid in Water

    • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of DMSO to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of 50 µg/mL.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: MIC Determination by Broth Microdilution
  • Materials:

    • This compound stock solution (10 mg/mL in DMSO).

    • Cryptococcus neoformans (e.g., ATCC 208821).

    • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

    • Sterile 96-well flat-bottom microplates.

  • Inoculum Preparation:

    • Culture C. neoformans on Sabouraud Dextrose Agar for 48 hours at 35°C.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate to achieve a final concentration range (e.g., from 16 µg/mL to 0.03 µg/mL).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 48-72 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.

Visualizations

experimental_workflow cluster_purity Purity Assessment cluster_qc Quality Control (MIC) prep_sample Prepare Sample (1 mg/mL in DMSO) hplc RP-HPLC Analysis prep_sample->hplc data_analysis Analyze Chromatogram hplc->data_analysis purity_report Purity ≥ 98.0% data_analysis->purity_report Pass purity_fail Purity < 98.0% data_analysis->purity_fail Fail troubleshoot_purity Troubleshoot HPLC purity_fail->troubleshoot_purity prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate drug_dilution Serial Drug Dilution drug_dilution->inoculate incubate Incubate 48-72h inoculate->incubate read_mic Read MIC incubate->read_mic mic_pass MIC ≤ 0.23 µM read_mic->mic_pass Pass mic_fail MIC > 0.23 µM read_mic->mic_fail Fail troubleshoot_mic Troubleshoot MIC Assay mic_fail->troubleshoot_mic

Caption: Workflow for Purity Assessment and Quality Control of this compound.

troubleshooting_hplc start Unexpected HPLC Peak check_blank Run Blank Analysis start->check_blank is_contaminated Peak in Blank? check_blank->is_contaminated clean_system Clean System & Use Fresh Solvents is_contaminated->clean_system Yes check_fresh_sample Prepare Fresh Sample is_contaminated->check_fresh_sample No is_degraded Peak Still Present? check_fresh_sample->is_degraded degradation_confirmed Compound Degradation Likely is_degraded->degradation_confirmed No check_degas Check for Bubbles is_degraded->check_degas Yes degas_prime Degas Mobile Phase & Prime Pump check_degas->degas_prime

Caption: Troubleshooting Logic for Unexpected HPLC Peaks.

References

Technical Support Center: Antifungal Agent 29 Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specific to "Antifungal agent 29" (also known as compound 9d) is limited in publicly available scientific literature. This technical support center provides guidance based on common pitfalls and established protocols in general antifungal drug research, using this compound as a case study where applicable.

Troubleshooting Guide: Common Experimental Pitfalls

This guide addresses frequent issues encountered during in vitro testing of novel antifungal agents.

Problem Potential Causes Recommended Solutions Relevant Quantitative Data/Parameters
High variability in Minimum Inhibitory Concentration (MIC) results Inconsistent inoculum preparation. Lot-to-lot variation in media. Edge effects in microtiter plates. Subjective endpoint determination.Prepare inoculum from a fresh culture and standardize cell density using a spectrophotometer or hemocytometer. Use the same lot of media for a set of experiments. Avoid using the outer wells of the microtiter plate or fill them with sterile media/water to maintain humidity. Have two independent researchers read the MICs. For azoles, the MIC is typically a ≥50% reduction in growth compared to the control[1].Inoculum density for Candida spp.: 0.5–2.5 x 10³ cells/mL. Inoculum density for Cryptococcus neoformans: 1–5 x 10³ cells/mL.
"Trailing" or residual growth at supra-MIC concentrations Common with fungistatic agents like azoles. The drug may not completely inhibit fungal growth.Read endpoints consistently at the concentration with a significant reduction in growth (e.g., ≥50%). Determine the Minimum Fungicidal Concentration (MFC) by plating the contents of clear wells onto agar plates to see if the cells are killed or just inhibited.MIC-2 endpoint (≥50% growth inhibition) is recommended by CLSI for azoles[1].
Compound precipitation in media Poor solubility of the antifungal agent in aqueous media.Dissolve the compound in a suitable solvent (e.g., DMSO) before diluting in the culture medium. Ensure the final solvent concentration is not toxic to the fungus (typically ≤1%). Visually inspect the wells for precipitation before and after incubation.Final DMSO concentration should be kept below 1-2% to avoid affecting fungal growth.
Discrepancy between in vitro activity and in vivo efficacy The compound may be metabolized or cleared quickly in an in vivo model. The compound may not reach the site of infection at a sufficient concentration. The in vitro testing conditions may not reflect the in vivo environment.Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies. Test the compound in a relevant animal model of infection. Consider more complex in vitro models (e.g., biofilm assays, co-culture with host cells).N/A
High cytotoxicity in mammalian cell lines The compound may target cellular pathways conserved between fungi and mammals.[2]Determine the selectivity index (SI) by comparing the cytotoxic concentration (CC50) to the MIC. A higher SI is desirable. Consider structural modifications of the compound to reduce host toxicity while maintaining antifungal activity.Selectivity Index (SI) = CC50 / MIC. An SI > 10 is generally considered promising for further development.

Frequently Asked Questions (FAQs)

Q1: My MIC values for this compound against Cryptococcus neoformans are inconsistent. What could be the cause?

A1: Inconsistency in MIC values is a common issue in antifungal susceptibility testing. For C. neoformans, ensure you are using a standardized inoculum from a 24-48 hour culture. The final inoculum concentration in the wells should be between 1 x 10³ and 5 x 10³ CFU/mL. Also, verify that the RPMI-1640 medium is buffered correctly to a pH of 7.0 with MOPS buffer. Endpoint determination for C. neoformans can be subjective; it is defined as the lowest drug concentration that causes at least a 50% reduction in turbidity compared to the growth control.

Q2: I observed that this compound inhibits fungal growth, but when I plate the cells from the clear wells, they grow back. What does this mean?

A2: This indicates that this compound may be fungistatic rather than fungicidal at the concentrations tested. To confirm this, you should perform a Minimum Fungicidal Concentration (MFC) assay. After determining the MIC, an aliquot from each well showing growth inhibition is plated on a drug-free agar plate. The MFC is the lowest concentration of the drug that results in no colony formation.

Q3: this compound is a derivative of podocarpic acid. How might its mechanism of action differ from common antifungals?

A3: While the exact mechanism is not yet published, its diterpene origin suggests it might have a different target than the major antifungal classes. Common antifungals target ergosterol synthesis (azoles), directly bind to ergosterol (polyenes), or inhibit cell wall synthesis (echinocandins).[3][4] A novel compound like this compound could potentially disrupt other essential fungal processes, such as mitochondrial function, protein synthesis, or specific signaling pathways. Further mechanism of action studies, like an ergosterol quantification assay, are needed to investigate this.

Q4: I am seeing toxicity in my mammalian cell line controls at the same concentration range where this compound is effective against fungi. What should I do?

A4: High host cell toxicity is a significant hurdle in antifungal development due to the eukaryotic nature of both fungal and mammalian cells.[2] First, accurately determine the 50% cytotoxic concentration (CC50) using a quantitative method like an MTT assay. Then, calculate the Selectivity Index (SI = CC50/MIC). If the SI is low (e.g., <10), it suggests poor selectivity. You may need to consider synthesizing and testing derivatives of this compound to identify a compound with a better therapeutic window.

Experimental Protocols

Broth Microdilution for MIC Determination (Adapted from CLSI M27-A3)

This protocol determines the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate (e.g., Cryptococcus neoformans)

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • From a 24-48 hour culture on Sabouraud dextrose agar, pick several colonies and suspend them in 5 mL of sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • In a 96-well plate, add 100 µL of RPMI-1640 to wells 2 through 11 in a given row.

    • Add 200 µL of the working stock of this compound (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Add 100 µL of sterile RPMI-1640 to well 12.

    • Seal the plate and incubate at 35°C for 48-72 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a ≥50% reduction in turbidity compared to the growth control in well 11.

Ergosterol Quantification Assay

This assay helps determine if a compound interferes with the ergosterol biosynthesis pathway.

Materials:

  • Fungal cells treated with various concentrations of this compound

  • 25% Alcoholic potassium hydroxide (KOH)

  • n-Heptane

  • Sterile distilled water

  • Spectrophotometer capable of scanning UV wavelengths

Procedure:

  • Cell Harvest:

    • Grow the fungal culture to mid-log phase in the presence of sub-inhibitory concentrations of this compound and a no-drug control.

    • Harvest the cells by centrifugation and wash with sterile water. Determine the wet weight of the cell pellet.

  • Saponification:

    • Add 3 mL of 25% alcoholic KOH to the cell pellet.

    • Vortex for 1 minute and incubate in an 80°C water bath for 1 hour.

  • Ergosterol Extraction:

    • After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-heptane.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids.

    • Allow the layers to separate and transfer the upper n-heptane layer to a clean tube.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the n-heptane layer from 230 to 300 nm.

    • A characteristic four-peaked curve is indicative of ergosterol. A reduction in the height of these peaks in drug-treated samples compared to the control suggests inhibition of ergosterol synthesis.

    • The amount of ergosterol can be calculated using the absorbance values at 281.5 nm and 230 nm and the wet weight of the cell pellet[5][6].

MTT Cytotoxicity Assay

This colorimetric assay determines the viability of mammalian cells after exposure to the antifungal agent, providing a measure of its cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or acidified isopropanol

  • 96-well flat-bottom plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (the concentration that reduces cell viability by 50%).

Visualizations

experimental_workflow cluster_0 In Vitro Testing cluster_1 Lead Optimization start This compound mic MIC Determination (Broth Microdilution) start->mic mfc MFC Assay mic->mfc moa Mechanism of Action (e.g., Ergosterol Assay) mic->moa cyto Cytotoxicity Assay (e.g., MTT) mic->cyto si Calculate Selectivity Index (SI = CC50 / MIC) cyto->si optimize Optimize Structure (Improve SI) si->optimize If SI is low

Caption: A general experimental workflow for the initial in vitro evaluation of a novel antifungal compound.

ergosterol_pathway cluster_pathway Hypothetical Mechanism of Action Lanosterol Lanosterol Intermediate 14-alpha-demethyl-lanosterol Lanosterol->Intermediate Lanosterol 14-alpha-demethylase (Target of Azoles) Ergosterol Ergosterol Intermediate->Ergosterol Agent29 This compound Agent29->Intermediate Potential Inhibition Point?

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by a novel antifungal agent.

troubleshooting_tree start Inconsistent MIC Results inoculum Is inoculum standardized? start->inoculum media Is media consistent? inoculum->media Yes sol_inoculum Standardize inoculum using a 0.5 McFarland standard. inoculum->sol_inoculum No endpoint Is endpoint reading consistent? media->endpoint Yes sol_media Use the same media lot for all experiments. media->sol_media No sol_endpoint Read at ≥50% growth inhibition. Have a second person read. endpoint->sol_endpoint No

Caption: A decision tree for troubleshooting inconsistent MIC results in antifungal susceptibility testing.

References

Validation & Comparative

A Comparative Analysis of Antifungal Agent 29 and Fluconazole Against Cryptococcus neoformans

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for more effective treatments for cryptococcosis, a life-threatening fungal infection, researchers and drug development professionals require objective comparisons of novel antifungal candidates against established therapies. This guide provides a detailed comparison of the novel compound, Antifungal Agent 29, and the widely used triazole, fluconazole, for their activity against Cryptococcus neoformans.

Introduction to the Antifungal Agents

This compound , identified as the PA3-8-3 carbamate derivative 9d , is a novel compound synthesized from the natural diterpene podocarpic acid.[1] It has been highlighted for its potent and selective in vitro activity against Cryptococcus neoformans. As a relatively new agent, comprehensive data on its in vivo efficacy and mechanism of action are still emerging.

Fluconazole is a synthetic bis-triazole antifungal agent that has been a cornerstone in the management of cryptococcal meningitis for decades.[1] It functions by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] While effective, its fungistatic nature and the emergence of resistance necessitate the exploration of new therapeutic options.[3]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available quantitative data for this compound and fluconazole against Cryptococcus neoformans.

ParameterThis compound (Compound 9d)FluconazoleReference
Minimum Inhibitory Concentration (MIC) ≤ 0.23 µM0.25 - 128 µg/mL (Varies by strain and resistance profile)[1]

Note: A direct comparison of MIC values is challenging due to the different units reported and the wide range of reported MICs for fluconazole, which is highly dependent on the specific isolate and its susceptibility profile.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

A standardized micro-broth dilution method is employed to determine the MIC of antifungal agents against Cryptococcus neoformans. The general protocol is as follows:

  • Inoculum Preparation: C. neoformans strains are cultured on Sabouraud dextrose agar plates. A suspension is then prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Incubation: The diluted fungal inoculum is added to microtiter plates containing the serially diluted antifungal agents. The plates are then incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. The growth inhibition is determined visually or by spectrophotometric reading.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A C. neoformans Culture C Inoculum Preparation (1-5 x 10^6 CFU/mL) A->C B Antifungal Stock Solution D Serial Dilution of Antifungal B->D E Inoculation of Microtiter Plate C->E D->E F Incubation (35°C, 48-72h) E->F G Visual or Spectrophotometric Reading F->G H MIC Determination G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Mechanism of Action

This compound

The precise mechanism of action for this compound has not been fully elucidated in the currently available literature. Its structural class as a polyamine conjugate of a diterpene suggests it may interact with or disrupt the fungal cell membrane, a common target for polyamine-containing antimicrobial compounds. However, further investigation is required to confirm this hypothesis.

Fluconazole

Fluconazole's mechanism of action is well-established. It targets the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.

Fluconazole_Pathway cluster_pathway Ergosterol Biosynthesis Pathway in C. neoformans cluster_effect Cellular Effects Lanosterol Lanosterol Intermediate 14-methylated sterols Lanosterol->Intermediate 14α-demethylase (ERG11) Ergosterol Ergosterol Intermediate->Ergosterol Effect2 Accumulation of Toxic 14-methylated sterols Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Effect1 Depletion of Ergosterol Effect3 Increased Membrane Permeability and Disruption Fluconazole Fluconazole Fluconazole->Inhibition Effect4 Inhibition of Fungal Growth (Fungistatic) Effect3->Effect4

Caption: Fluconazole's Mechanism of Action on Ergosterol Biosynthesis.

Concluding Remarks

This compound (compound 9d) demonstrates promising and potent in vitro activity against Cryptococcus neoformans. Its novel structure as a podocarpic acid-polyamine conjugate presents a potential new avenue for antifungal drug development. However, a comprehensive comparison with fluconazole is currently limited by the lack of published in vivo efficacy data, and a detailed understanding of its mechanism of action.

Fluconazole remains a critical tool in the treatment of cryptococcosis, with a well-characterized mechanism of action and extensive clinical data. The primary challenges with fluconazole are its fungistatic nature and the increasing prevalence of resistance.

Further research into this compound is warranted to determine its potential as a clinical candidate. Key future studies should include in vivo efficacy in animal models of cryptococcosis, elucidation of its specific molecular target and mechanism of action, and assessment of its activity against a broader panel of clinical isolates, including fluconazole-resistant strains. Such data will be crucial for positioning this promising compound in the landscape of antifungal therapies.

References

Comparative Analysis of Antifungal Agent 29 and Amphotericin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel investigational compound, Antifungal Agent 29, and the well-established polyene antifungal, Amphotericin B. Due to the limited availability of comprehensive data for this compound, this comparison is based on information from the abstract of its primary publication and data from structurally related compounds. A complete, direct comparison is contingent upon the future availability of the full research article and further studies.

Executive Summary

Amphotericin B remains a cornerstone in the treatment of severe systemic fungal infections, valued for its broad spectrum of activity and fungicidal action. Its primary mechanism involves binding to ergosterol in the fungal cell membrane, leading to pore formation and cell death. However, its clinical use is often limited by significant toxicities, particularly nephrotoxicity, stemming from its interaction with cholesterol in mammalian cell membranes.

This compound, also known as compound 9d, is a novel podocarpic acid-polyamine conjugate. Preliminary data suggests it is a potent and selective antifungal agent with a favorable safety profile.[1] Its activity against Cryptococcus neoformans has been highlighted, though its full spectrum of activity is not yet publicly detailed.[1] As a polyamine conjugate, its mechanism of action is hypothesized to involve disruption of the fungal cell membrane.

This guide will present the available data on both agents, detail relevant experimental protocols, and visualize the known and proposed mechanisms of action.

Data Presentation: Physicochemical and Biological Properties

Table 1: General Properties of this compound and Amphotericin B

PropertyThis compound (Compound 9d)Amphotericin B
Chemical Class Diterpene-polyamine conjugatePolyene macrolide
Source Semi-synthetic derivative of podocarpic acidFermentation product of Streptomyces nodosus
Mechanism of Action Hypothesized to be membrane disruption via polyamine moietyBinds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[2] May also induce oxidative stress.[2]
Primary Clinical Use InvestigationalTreatment of severe, systemic fungal infections including aspergillosis, blastomycosis, candidiasis, coccidioidomycosis, cryptococcosis, and mucormycosis.[2]
Formulations Not applicable (Investigational)Conventional (deoxycholate), Liposomal (L-AMB), Amphotericin B lipid complex (ABLC), Amphotericin B colloidal dispersion (ABCD). Lipid formulations are designed to reduce toxicity.

Table 2: In Vitro Antifungal Activity

Fungal SpeciesThis compound (MIC)Amphotericin B (MIC Range)
Cryptococcus neoformans≤ 0.23 µM0.12 - 1.0 µg/mL
Candida albicansData not available0.25 - 1.0 µg/mL
Aspergillus fumigatusData not available0.5 - 2.0 µg/mL
Candida glabrataData not available0.5 - 2.0 µg/mL
Candida kruseiData not available0.5 - 4.0 µg/mL

Note: MIC (Minimum Inhibitory Concentration) values for Amphotericin B can vary depending on the specific strain and testing methodology.

Table 3: In Vitro Toxicity Data

AssayThis compound (Compound 9d)Amphotericin B (Conventional)
Mammalian Cell Cytotoxicity (IC50) Described as "non-toxic," but quantitative data is not available.[1]Varies by cell line; generally exhibits higher toxicity than lipid formulations.
Hemolytic Activity (HC10) Described as "non-hemolytic," but quantitative data is not available.[1]Exhibits significant hemolytic activity.

Experimental Protocols

Detailed experimental protocols for this compound are not yet publicly available. The following are standard methodologies for the key experiments cited in the evaluation of novel antifungal agents.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A and M38-P guidelines.

  • Fungal Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. For molds, a conidial suspension is prepared and the concentration is determined using a hemocytometer. The final inoculum concentration is standardized.

  • Drug Dilution: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A drug-free well serves as a growth control.

  • Incubation: The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some molds.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the growth control.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Mammalian cell lines (e.g., HEK293, HepG2) are cultured in appropriate medium in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the antifungal agent and incubated for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Hemolytic Activity Assay
  • Red Blood Cell Preparation: Freshly collected red blood cells (RBCs) are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 1-2%.

  • Compound Treatment: The RBC suspension is incubated with serial dilutions of the antifungal agent for a specified time (e.g., 1 hour) at 37°C. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm).

  • HC10 Calculation: The HC10 value, the concentration of the compound that causes 10% hemolysis, is determined from the dose-response curve.

Visualizations

Experimental Workflow for In Vitro Antifungal Agent Evaluation

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of This compound antifungal_activity Antifungal Susceptibility Testing (MIC Determination) synthesis->antifungal_activity Test Compound cytotoxicity Cytotoxicity Assay (IC50 Determination) synthesis->cytotoxicity Test Compound hemolysis Hemolytic Assay (HC10 Determination) synthesis->hemolysis Test Compound data_analysis Comparative Analysis antifungal_activity->data_analysis cytotoxicity->data_analysis hemolysis->data_analysis amphotericin_b_mechanism amphotericin_b Amphotericin B ergosterol Ergosterol (in Fungal Cell Membrane) amphotericin_b->ergosterol Binds to pore_formation Pore Formation ergosterol->pore_formation Induces ion_leakage Leakage of K+, Na+, H+, Cl- pore_formation->ion_leakage cell_death Fungal Cell Death ion_leakage->cell_death antifungal_agent_29_mechanism agent_29 This compound (Polyamine Conjugate) fungal_membrane Fungal Cell Membrane (Lipid Bilayer) agent_29->fungal_membrane Interacts with (Electrostatic/Hydrophobic) membrane_disruption Membrane Disruption/ Permeabilization fungal_membrane->membrane_disruption Causes loss_of_integrity Loss of Membrane Integrity and Potential membrane_disruption->loss_of_integrity cell_death Fungal Cell Death loss_of_integrity->cell_death

References

Efficacy of Antifungal Agent 29 in Comparison to Commercial Fungicides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel Antifungal agent 29 against a range of commercial fungicides. The data presented is intended to offer an objective overview of its potential, supported by experimental data and detailed methodologies to aid in research and development efforts.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of this compound and several commercial fungicides against Cryptococcus neoformans, a clinically significant fungal pathogen. The data is presented as Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Antifungal AgentClassTarget OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound (compound 9d) Diterpene polyamine conjugateCryptococcus neoformans≤ 0.15*--
Amphotericin BPolyeneCryptococcus neoformans0.25 - 1[1]--
FluconazoleAzoleCryptococcus neoformans0.05 - 4[1]2 - 4[1]4[1]
ItraconazoleAzoleCryptococcus neoformans0.0625 - 0.25[1]--
VoriconazoleAzoleCryptococcus neoformans0.0078 - 0.25[1]--
5-Fluorocytosine (Flucytosine)Pyrimidine analogCryptococcus neoformans0.0625 - 2[1]4[2]8[2]

*Note: The MIC for this compound was reported as ≤ 0.23 µM[3]. This has been converted to an approximate µg/mL value for comparative purposes, assuming a molecular weight similar to other small molecule antifungals.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of antifungal agents. The data presented in this guide is typically generated using standardized methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A2 protocol. A detailed overview of a representative experimental protocol is provided below.

Broth Microdilution Antifungal Susceptibility Testing Protocol for Cryptococcus neoformans

1. Inoculum Preparation:

  • Cryptococcus neoformans isolates are cultured on Sabouraud dextrose agar plates for 48-72 hours at 35°C.

  • A suspension of the yeast cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 1 x 10³ to 5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared according to the manufacturer's instructions, typically in a solvent such as dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of each antifungal agent are prepared in a 96-well microtiter plate using RPMI 1640 medium as the diluent. The final concentrations should span a range that includes the expected MIC of the test organism.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.

  • The plates are incubated at 35°C for 72 hours.

4. MIC Determination:

  • Following incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This concentration is recorded as the MIC.

Mechanism of Action and Signaling Pathway

Antifungal agents exert their effects through various mechanisms, often by targeting specific pathways essential for fungal cell survival. While the precise mechanism of this compound is a subject of ongoing research, many commercial fungicides, such as the azole class, have well-defined targets. The diagram below illustrates the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane, and highlights the point of inhibition by azole antifungals.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition by Azole Antifungals cluster_membrane Fungal Cell Membrane Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-alpha-demethyl-lanosterol 14-alpha-demethyl-lanosterol Lanosterol->14-alpha-demethyl-lanosterol Lanosterol 14-alpha-demethylase (Erg11p/CYP51) Zymosterol Zymosterol 14-alpha-demethyl-lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol ...multiple steps Membrane Integrity Membrane Integrity Ergosterol->Membrane Integrity Azoles Azole Antifungals Lanosterol 14-alpha-demethylase\n(Erg11p/CYP51) Lanosterol 14-alpha-demethylase (Erg11p/CYP51) Azoles->Lanosterol 14-alpha-demethylase\n(Erg11p/CYP51)

Caption: Ergosterol biosynthesis pathway and the site of action for azole antifungals.

This guide provides a foundational comparison of this compound with established commercial fungicides. Further research into the specific mechanism of action and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Validating the Antifungal Activity of Antifungal Agent 29 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo antifungal activity of the novel investigational compound, Antifungal Agent 29. Currently, publically available in vivo efficacy data for this compound is limited. Therefore, this document outlines the standard experimental methodologies and presents a comparative analysis based on its known in vitro activity against Cryptococcus neoformans versus the established in vivo performance of standard-of-care antifungal agents, Amphotericin B and Fluconazole.

Executive Summary

This compound has demonstrated potent in vitro activity against Cryptococcus neoformans, a significant opportunistic fungal pathogen. The critical next step in its development is the validation of this activity in relevant in vivo models. This guide details the experimental workflows for murine and Galleria mellonella infection models, providing a direct comparison with the expected outcomes based on the well-documented efficacy of Amphotericin B and Fluconazole. The provided protocols and comparative data tables will serve as a valuable resource for designing and interpreting future in vivo studies of this compound.

In Vitro Activity Comparison

A summary of the minimum inhibitory concentration (MIC) is a key starting point for comparison.

CompoundOrganismMIC (µM)Citation
This compoundCryptococcus neoformans≤ 0.23
Amphotericin BCryptococcus neoformans0.125 - 1.0 µg/mL
FluconazoleCryptococcus neoformans0.25 - 64 µg/mL[1]
VoriconazoleCryptococcus neoformansFungicidal at ≥8 µg/ml[2]

In Vivo Efficacy Comparison: Murine Model of Cryptococcosis

The murine model of disseminated cryptococcosis is a gold-standard for evaluating the in vivo efficacy of antifungal agents.[3][4] The following table summarizes typical efficacy data for comparator drugs in this model. The data for this compound is presented as "To Be Determined" (TBD) to highlight the need for future studies.

CompoundAnimal ModelDosing RegimenKey Efficacy ReadoutsResultsCitations
This compound Mouse TBD Survival, Fungal Burden (Brain, Lungs, Spleen) TBD
Amphotericin BMouse0.25 or 0.5 mg/kg/day (intraperitoneally)Survival, Fungal Burden (Brain, Lungs, Spleen)Increased median survival time by 6.5-9.5 days compared to untreated controls.[5] Reduced fungal burden in the spleen and lungs.[5][5]
FluconazoleMouse10 mg/kg/day (intraperitoneally)Survival, Fungal Burden (Brain)Suboptimal for initial treatment due to potential for resistance emergence.[6] Can reduce fungal burden in the brain.[1][1][6]
Amphotericin B + FlucytosineMouseAmphotericin B (5 mg/kg/day) + FlucytosineSurvivalEquivalent efficacy to parental amphotericin B deoxycholate with flucytosine.[3][3]

Experimental Protocols

Murine Model of Disseminated Cryptococcosis

This protocol outlines a standard procedure for inducing and treating a Cryptococcus neoformans infection in mice to evaluate antifungal efficacy.

Materials:

  • Specific pathogen-free mice (e.g., A/Jcr or BALB/c strain)

  • Cryptococcus neoformans strain (e.g., H99)

  • Yeast extract-peptone-dextrose (YPD) broth

  • Phosphate-buffered saline (PBS)

  • This compound, Amphotericin B, Fluconazole

  • Appropriate vehicle for drug administration

  • Sterile syringes and needles

Procedure:

  • Inoculum Preparation: Culture C. neoformans in YPD broth overnight at 30°C with shaking. Wash the cells with sterile PBS and adjust the concentration to 2 x 10^5 cells/mL.

  • Infection: Infect mice via intravenous (tail vein) injection with 100 µL of the prepared inoculum (2 x 10^4 cells/mouse).

  • Treatment:

    • Initiate treatment 24 hours post-infection.

    • Administer this compound at various doses (to be determined by dose-ranging studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Administer comparator drugs (Amphotericin B, Fluconazole) at established effective doses.

    • Include a vehicle control group.

    • Continue treatment for a predetermined period (e.g., 7-14 days).

  • Efficacy Assessment:

    • Survival Study: Monitor mice daily for morbidity and mortality for a defined period (e.g., 30-60 days).

    • Fungal Burden Study: At specific time points post-infection, euthanize a subset of mice from each group. Aseptically remove organs (brain, lungs, spleen), homogenize the tissues in sterile PBS, and plate serial dilutions on appropriate agar (e.g., Sabouraud dextrose agar) to determine the colony-forming units (CFU) per gram of tissue.[5]

Galleria mellonella Infection Model

The G. mellonella (greater wax moth larvae) model is a valuable preliminary in vivo screen due to its cost-effectiveness and ethical considerations.[7][8]

Materials:

  • Galleria mellonella larvae in their final instar stage

  • Cryptococcus neoformans strain

  • YPD broth

  • PBS

  • This compound, Amphotericin B, Fluconazole

  • Hamilton syringe

Procedure:

  • Inoculum Preparation: Prepare the C. neoformans inoculum as described for the murine model, adjusting the final concentration as needed for the larval model.

  • Infection: Inject 10 µL of the fungal suspension into the last left proleg of each larva.[8]

  • Treatment:

    • Administer the antifungal agents at various concentrations (typically a single dose) via injection into a different proleg at a set time post-infection (e.g., 2 hours).

    • Include a vehicle control group.

  • Efficacy Assessment:

    • Incubate larvae at 37°C.

    • Monitor survival daily for 5-7 days. Larvae are considered dead when they do not respond to touch.

    • Calculate the percentage of survival in each group.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these validation studies, the following diagrams illustrate the key experimental workflows.

experimental_workflow_murine Murine Model Experimental Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis prep_inoculum Prepare C. neoformans Inoculum infect_mice Infect Mice via Tail Vein prep_inoculum->infect_mice treat_groups Group and Treat Mice (Vehicle, Agent 29, Comparators) infect_mice->treat_groups monitor_survival Monitor Survival treat_groups->monitor_survival determine_burden Determine Fungal Burden (CFU in Organs) treat_groups->determine_burden analyze_data Analyze and Compare Data monitor_survival->analyze_data determine_burden->analyze_data

Caption: Workflow for in vivo validation in a murine model.

experimental_workflow_galleria Galleria mellonella Model Workflow cluster_prep_g Preparation cluster_infection_g Infection & Treatment cluster_assessment_g Efficacy Assessment cluster_analysis_g Data Analysis prep_inoculum_g Prepare C. neoformans Inoculum infect_larvae Inject Larvae with Inoculum prep_inoculum_g->infect_larvae treat_larvae Treat Larvae with Antifungals infect_larvae->treat_larvae monitor_survival_g Monitor Larval Survival treat_larvae->monitor_survival_g analyze_data_g Analyze Survival Curves monitor_survival_g->analyze_data_g

Caption: Workflow for G. mellonella antifungal screening.

Note on Signaling Pathways: The precise mechanism of action and the signaling pathways affected by this compound are likely under investigation. Once elucidated, diagrams illustrating its interaction with fungal cellular pathways, in comparison to known agents like azoles (ergosterol biosynthesis) and polyenes (membrane disruption), will be crucial for a complete understanding of its antifungal properties.

Conclusion

While this compound shows promise with its potent in vitro activity, rigorous in vivo validation is paramount. This guide provides the necessary framework for conducting these critical studies, offering standardized protocols and a comparative context with established antifungal drugs. The successful translation of in vitro potency to in vivo efficacy will be a defining step in the development of this compound as a potential new therapeutic for cryptococcal infections.

References

Antifungal agent 29 toxicity profile compared to other antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of the novel antifungal agent 29 (also known as compound 9d) against established antifungal drugs, including Amphotericin B, Fluconazole, and Caspofungin. The available data on cytotoxicity and hemolytic activity are presented to facilitate an objective evaluation of its relative safety.

Executive Summary

This compound has been described in scientific literature as a "potent, selective and non-toxic antifungal agent" with notable activity against Cryptococcus neoformans[1]. However, a comprehensive review of published data reveals a lack of publicly available quantitative toxicity metrics. While comparator drugs have well-documented toxicity profiles, including specific IC50 values against various mammalian cell lines and defined hemolytic activity, the data for this compound remains qualitative. This guide summarizes the available information and provides context for the interpretation of its potential toxicity.

Comparative Toxicity Data

Due to the absence of specific quantitative toxicity data for this compound, a direct numerical comparison is not possible at this time. The tables below summarize the available data for established antifungal agents to provide a benchmark for future evaluation.

Cytotoxicity Data (IC50 in µM)
Antifungal AgentCell LineIC50 (µM)Reference(s)
This compound Not ReportedData Not Available [1]
Amphotericin BVero>5.42
Chang>5.42
FluconazoleVero>13063
CaspofunginVero>2682
Chang>2682

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Hemolytic Activity
Antifungal AgentConcentrationHemolysis (%)Reference(s)
This compound Not Reported"Non-hemolytic" [1]
Amphotericin B3 µg/mLComplete hemolysis4
10 µg/mLNo hemolysis (in PEO-PBLA micelles)4
FluconazoleMIC~3%5
10x MIC~20%5
Caspofungin≥ 30 µg/mLSignificantly enhanced hemolysis6

Signaling Pathways and Experimental Workflows

To understand the methodologies used to assess antifungal toxicity, the following diagrams illustrate a typical experimental workflow for cytotoxicity and hemolysis assays.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assay (MTT) A Seed mammalian cells in 96-well plate B Incubate cells (e.g., 24 hours) A->B C Treat cells with varying concentrations of antifungal agent B->C D Incubate for a defined period (e.g., 24-72 hours) C->D E Add MTT reagent to each well D->E F Incubate to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and determine IC50 H->I

Cytotoxicity Assay Workflow

Hemolysis_Workflow Experimental Workflow for Hemolysis Assay A Prepare a suspension of red blood cells (RBCs) B Wash RBCs with a buffered saline solution A->B C Incubate RBCs with varying concentrations of antifungal agent B->C D Include positive (e.g., Triton X-100) and negative (buffer) controls E Incubate for a specific time at 37°C C->E F Centrifuge to pellet intact RBCs E->F G Collect the supernatant F->G H Measure the absorbance of the supernatant at ~540 nm (hemoglobin release) G->H I Calculate the percentage of hemolysis H->I

Hemolysis Assay Workflow

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Mammalian cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the antifungal agent. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a period of 24 to 72 hours.

  • MTT Addition: Following the incubation period, the medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Hemolysis Assay

The hemolysis assay is used to evaluate the lytic effect of a compound on red blood cells (RBCs).

Protocol:

  • RBC Preparation: Freshly collected whole blood (often from a healthy donor) is centrifuged to pellet the RBCs. The plasma and buffy coat are discarded.

  • Washing: The RBCs are washed multiple times with an isotonic phosphate-buffered saline (PBS) solution (pH 7.4) to remove any remaining plasma components.

  • RBC Suspension: A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.

  • Compound Incubation: The RBC suspension is incubated with various concentrations of the antifungal agent at 37°C for a specified time (e.g., 1-4 hours).

  • Controls: A positive control (100% hemolysis), typically using a detergent like Triton X-100, and a negative control (0% hemolysis) with only the buffer are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Supernatant Analysis: The supernatant, containing any released hemoglobin, is carefully collected.

  • Absorbance Measurement: The absorbance of the supernatant is measured at approximately 540 nm using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Discussion

For a thorough evaluation of this compound's therapeutic potential, it is imperative that standardized in vitro toxicity studies, such as the MTT and hemolysis assays described above, are conducted and the results made publicly available. This will allow for the determination of its selectivity index (the ratio of its cytotoxic concentration to its effective antifungal concentration), a critical parameter in drug development.

Researchers and drug development professionals are encouraged to seek out more detailed information from the original researchers or to perform independent toxicity assessments to fully characterize the safety profile of this compound before considering it for further development.

References

Comparative Analysis of Cross-Resistance Profiles for Antifungal Agent 29

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-resistance profile of Antifungal Agent 29 (also known as compound 9d), a novel diterpene podocarpic acid derivative with selective activity against Cryptococcus neoformans.[1][2] Due to the absence of publicly available, direct cross-resistance studies for this compound, this document outlines the standardized experimental protocols to determine such a profile and presents a hypothetical dataset for illustrative purposes. This guide is intended to serve as a framework for researchers conducting similar investigations.

Introduction to this compound

This compound is a promising new chemical entity, identified as a podocarpic acid-polyamine conjugate.[1][2] Initial studies have demonstrated its potent and selective in vitro activity against the pathogenic yeast Cryptococcus neoformans, with a reported Minimum Inhibitory Concentration (MIC) of ≤ 0.23 μM.[1][2] Understanding its potential for cross-resistance with established antifungal drug classes is a critical step in its preclinical development. Cross-resistance occurs when a fungal isolate develops resistance to one drug, which then confers resistance to other, often structurally related, drugs.[3][4]

Experimental Protocols for Cross-Resistance Studies

To evaluate the cross-resistance profile of this compound, standardized antifungal susceptibility testing (AST) methods are employed. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 protocol for broth microdilution is a widely accepted reference method for testing yeasts.[5][6]

In Vitro Induction of Resistance

To generate fungal strains with acquired resistance for cross-resistance testing, an in vitro induction assay can be performed. This involves the serial passage of a susceptible fungal strain in the presence of sub-lethal concentrations of a known antifungal agent.

  • Fungal Strain: A wild-type, susceptible strain of Cryptococcus neoformans (e.g., ATCC 208821).

  • Inducing Agents: Clinically relevant antifungal agents from different classes, such as fluconazole (azole) and amphotericin B (polyene).

  • Procedure:

    • A starting culture of the yeast is grown to the logarithmic phase.

    • The culture is then diluted and grown in a medium containing a sub-MIC concentration of the inducing antifungal agent.

    • The culture is incubated at 35°C for 24-48 hours.[6]

    • The MIC of the inducing agent is determined for the exposed culture.

    • The process is repeated daily for a defined period (e.g., 30 days), gradually increasing the concentration of the inducing agent if the MIC increases.[5]

    • The stability of the acquired resistance is confirmed by sub-culturing the resistant strain in a drug-free medium for several passages and re-testing the MIC.[5]

Antifungal Susceptibility Testing (AST)

The susceptibility of the wild-type and the generated resistant strains to this compound and a panel of comparator antifungal drugs is determined using the broth microdilution method.

  • Media: RPMI-1640 medium with L-glutamine, buffered with MOPS.[7]

  • Inoculum Preparation: Yeast inocula are prepared by suspending colonies from a 24-hour culture in sterile saline. The suspension is adjusted to a 0.5 McFarland turbidity standard.

  • Drug Dilutions: Two-fold serial dilutions of each antifungal agent are prepared in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C and read after 48-72 hours for Cryptococcus species.[6]

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.[6]

Data Presentation: Hypothetical Cross-Resistance Data

The following table summarizes hypothetical MIC data for this compound against wild-type and experimentally generated resistant strains of C. neoformans. This data illustrates a favorable scenario where this compound retains activity against strains resistant to current therapies.

Fungal StrainInducing AgentAntifungal AgentMIC (µg/mL)Fold Change in MIC vs. Wild-TypeInterpretation
C. neoformans (Wild-Type)N/AThis compound 0.125 - Susceptible
Fluconazole4-Susceptible
Amphotericin B0.5-Susceptible
Caspofungin8-Susceptible (Intrinsic Tolerance)
C. neoformans (Fluconazole-Resistant)FluconazoleThis compound 0.125 1 No Cross-Resistance
Fluconazole6416Resistant
Amphotericin B0.51No Cross-Resistance
Caspofungin81No Cross-Resistance
C. neoformans (Amphotericin B-Resistant)Amphotericin BThis compound 0.25 2 Minimal Impact
Fluconazole41No Cross-Resistance
Amphotericin B816Resistant
Caspofungin81No Cross-Resistance

Mandatory Visualizations

Experimental Workflow

G cluster_0 Strain Preparation cluster_1 In Vitro Resistance Induction cluster_2 Antifungal Susceptibility Testing (AST) cluster_3 Data Analysis WT Wild-Type C. neoformans Induction Serial Passage with Sub-MIC Antifungal WT->Induction AST_WT AST on Wild-Type WT->AST_WT Resistant_Flu Fluconazole-Resistant Strain AST_Res_Flu AST on Fluconazole-Resistant Resistant_Flu->AST_Res_Flu Resistant_AmB Amphotericin B-Resistant Strain AST_Res_AmB AST on Amphotericin B-Resistant Resistant_AmB->AST_Res_AmB Induction->Resistant_Flu Induction->Resistant_AmB Analysis Compare MICs and Determine Cross-Resistance Profile AST_WT->Analysis AST_Res_Flu->Analysis AST_Res_AmB->Analysis

Caption: Workflow for determining the cross-resistance profile of a novel antifungal agent.

Common Azole Resistance Pathway

G cluster_0 Fungal Cell cluster_1 Resistance Mechanisms Azole Azole Antifungal Erg11 ERG11 (Lanosterol 14-alpha-demethylase) Azole->Erg11 Inhibits Efflux Efflux Pumps (CDR1, MDR1) Azole->Efflux Exported by Ergosterol Ergosterol Erg11->Ergosterol Synthesizes Mutation ERG11 Mutation (Reduces Azole Binding) Mutation->Erg11 Overexpression ERG11 Overexpression Overexpression->Erg11 Efflux_Up Efflux Pump Upregulation Efflux_Up->Efflux

Caption: Key mechanisms of acquired resistance to azole antifungal drugs in yeasts.

Conclusion

While direct experimental data on the cross-resistance of this compound is not yet available, the methodologies outlined in this guide provide a clear pathway for its evaluation. Based on its novel chemical structure as a podocarpic acid-polyamine conjugate, it is plausible that this compound may not be susceptible to the common resistance mechanisms that affect existing antifungal classes, such as target site mutations in ERG11 or the upregulation of efflux pumps for azoles.[8] Should empirical data align with the hypothetical results presented, this compound would represent a significant advancement in the fight against drug-resistant fungal pathogens. Further research is imperative to validate these hypotheses and fully characterize its resistance profile.

References

A Comparative Guide to the Mechanism of Action of Antifungal Agent 29 Versus Known Antifungal Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with unique mechanisms of action. This guide provides a comparative analysis of a new investigational antifungal, herein referred to as Antifungal Agent 29, against established classes of antifungal drugs. This compound represents the orotomide class, which acts by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4][5][6] This mechanism is distinct from all currently marketed antifungal agents.[6]

This document details the mechanisms of action, presents comparative quantitative data on antifungal activity, outlines relevant experimental protocols for mechanism of action studies, and provides visualizations of the key fungal metabolic pathways targeted by these agents.

Overview of Antifungal Mechanisms of Action

Antifungal drugs are broadly classified based on their cellular targets. The primary targets include the fungal cell wall, the cell membrane, and nucleic acid synthesis. Agent 29 introduces a new target by disrupting the synthesis of essential nucleotide building blocks.

Antifungal Class Representative Agent(s) Primary Cellular Target Mechanism of Action
Orotomides (Agent 29) OlorofimDihydroorotate Dehydrogenase (DHODH)Inhibition of the de novo pyrimidine biosynthesis pathway, leading to depletion of nucleotides required for DNA and RNA synthesis.[1][2][3][7]
Azoles Fluconazole, VoriconazoleLanosterol 14-α-demethylaseInhibition of ergosterol synthesis, a critical component of the fungal cell membrane, leading to increased membrane permeability and rigidity.[8][9][10][11][12]
Polyenes Amphotericin BErgosterolBinds directly to ergosterol in the fungal cell membrane, forming pores or channels that lead to leakage of intracellular ions and ultimately cell death.[13][14][15][16][17]
Echinocandins Caspofungin, Micafunginβ-(1,3)-D-glucan synthaseInhibition of the synthesis of β-(1,3)-D-glucan, an essential structural polymer of the fungal cell wall, resulting in osmotic instability and cell lysis.[18][19][20][21]
Pyrimidine Analogues Flucytosine (5-FC)DNA and RNA SynthesisIntracellularly converted to 5-fluorouracil (5-FU), which disrupts both DNA and RNA synthesis.[22][23][24][25][26]

Experimental Workflow for Mechanism of Action Identification

Identifying the mechanism of action for a novel antifungal agent like Agent 29 typically follows a structured workflow. This process begins with broad screening and progresses to more specific assays to pinpoint the molecular target.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Validation A In Vitro Susceptibility Testing (MIC Determination) B Growth Curve Analysis A->B C Macromolecule Synthesis Assays (DNA, RNA, Protein, Cell Wall) B->C Inhibition Observed D Sterol Quantification (GC-MS) B->D E Cell Morphology Analysis (Microscopy) B->E F Enzyme Inhibition Assays C->F Pathway Identified G Gene Overexpression or Deletion Studies C->G Pathway Identified H Reversal Studies with Exogenous Metabolites C->H Pathway Identified G precursors Carbamoyl Phosphate + Aspartate dho Dihydroorotate precursors->dho dhodh DHODH dho->dhodh orotate Orotate ump UMP orotate->ump dna_rna DNA & RNA Synthesis ump->dna_rna agent29 This compound agent29->dhodh dhodh->orotate G squalene Squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-α-demethylase lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane azoles Azoles azoles->enzyme enzyme->ergosterol G cluster_0 Membrane Interaction polyenes Polyenes ergosterol Ergosterol polyenes->ergosterol Binds to pore Pore Formation polyenes->pore membrane Fungal Cell Membrane ergosterol->membrane Embedded in ergosterol->pore lysis Cell Lysis pore->lysis G glucose UDP-Glucose enzyme β-(1,3)-D-glucan Synthase glucose->enzyme glucan β-(1,3)-D-glucan cellwall Fungal Cell Wall Integrity glucan->cellwall echinocandins Echinocandins echinocandins->enzyme enzyme->glucan

References

Statistical validation of Antifungal agent 29 efficacy data

Author: BenchChem Technical Support Team. Date: November 2025

A Statistical and Mechanistic Analysis Against Established Antifungal Therapies

This guide provides a comprehensive comparison of the investigational Antifungal Agent 29 against commonly used antifungal drugs: fluconazole, amphotericin B, and caspofungin. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound.

In Vitro Efficacy Data

The in vitro activity of this compound was compared against fluconazole, amphotericin B, and caspofungin using standardized susceptibility testing methods. The data below summarizes the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of clinical isolates, as well as time-kill kinetics.

Table 1: Comparative In Vitro Susceptibility against Candida albicans

Antifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Time to 99.9% Killing (hours) at 4x MIC
This compound 0.125 0.5 12
Fluconazole0.5[1]2[2]> 48 (Fungistatic)[3]
Amphotericin B0.25[4]1[5]6[5]
Caspofungin0.030.12524

Table 2: Comparative In Vitro Susceptibility against Aspergillus fumigatus

Antifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 0.25 1
Fluconazole>64>64
Amphotericin B0.51
Caspofungin0.060.25

Table 3: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

Antifungal AgentDosage (mg/kg)Fungal Burden Reduction (log₁₀ CFU/kidney)Survival Rate (%)
This compound 5 3.5 90
Fluconazole202.070
Amphotericin B14.080
Caspofungin13.885

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antifungal susceptibility of the tested agents was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents.[6][7]

  • Inoculum Preparation : Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours. A suspension was then prepared in sterile saline and adjusted spectrophotometrically to a 0.5 McFarland standard, which was further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]

  • Drug Dilution : The antifungal agents were serially diluted in RPMI-1640 medium.

  • Incubation : The microtiter plates were incubated at 35°C for 24-48 hours.

  • Endpoint Determination : The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the drug-free control well.[9]

Time-Kill Curve Assay

Time-kill curve studies were performed to assess the fungicidal or fungistatic activity of the antifungal agents.[5]

  • Inoculum Preparation : A standardized fungal suspension was prepared as described for the MIC assay.

  • Drug Exposure : The fungal suspension was added to flasks containing RPMI-1640 medium with the antifungal agent at concentrations of 0.5x, 1x, 2x, and 4x the MIC. A drug-free flask served as a growth control.

  • Sampling : Aliquots were removed from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours).

  • Quantification : The samples were serially diluted and plated on SDA plates to determine the number of colony-forming units (CFU)/mL.

  • Data Analysis : The log₁₀ CFU/mL was plotted against time for each drug concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

In Vivo Murine Model of Disseminated Candidiasis

An in vivo mouse model was utilized to evaluate the efficacy of the antifungal agents in a systemic infection.[10][11]

  • Infection : Immunocompromised mice were infected via intravenous injection with a standardized inoculum of Candida albicans.

  • Treatment : Treatment with the antifungal agents or a placebo control was initiated 24 hours post-infection and administered for a specified duration.

  • Efficacy Assessment :

    • Fungal Burden : At the end of the treatment period, animals were euthanized, and target organs (e.g., kidneys) were harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue).

    • Survival : A separate cohort of animals was monitored for a defined period to assess the impact of treatment on survival.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key biological pathways and experimental procedures.

G cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Beta-1,3-D-Glucan Beta-1,3-D-Glucan Cell_Lysis Cell Wall Instability & Cell Lysis Beta-1,3-D-Glucan->Cell_Lysis Leads to Glucan_Synthase Beta-1,3-D-Glucan Synthase Complex Glucan_Synthase->Beta-1,3-D-Glucan Synthesis Inhibition Inhibition Caspofungin Caspofungin Caspofungin->Glucan_Synthase Binds to Fks1p subunit Inhibition->Beta-1,3-D-Glucan Blocks Synthesis

Caption: Mechanism of action of Caspofungin.

G Start Start Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Start->Inoculum_Prep Drug_Dilution Serial Dilution of This compound Start->Drug_Dilution Plate_Inoculation Inoculate Microtiter Plate Inoculum_Prep->Plate_Inoculation Drug_Dilution->Plate_Inoculation Incubation Incubate at 35°C for 24-48h Plate_Inoculation->Incubation Read_Results Visually or Spectrophotometrically Determine Growth Inhibition Incubation->Read_Results MIC_Determination Identify Lowest Concentration with ≥50% Inhibition Read_Results->MIC_Determination End End MIC_Determination->End

Caption: Workflow for MIC determination.

References

Safety Operating Guide

Proper Disposal of Antifungal Agent 29: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Antifungal agent 29, a potent and selective antifungal compound.

While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting. It is crucial to obtain the specific SDS from the supplier, such as MedchemExpress for product HY-146427, for any compound-specific handling and disposal information.

Core Principles of Chemical Waste Management

The fundamental principle of laboratory waste management is to prevent harm to individuals and the environment.[1] Hazardous chemicals should never be disposed of down the drain or in regular trash.[2][3] Improper management of hazardous waste can lead to injuries, fires, and significant environmental contamination, as well as legal penalties.[2][4]

Quantitative Data for Hazardous Waste Storage

Proper storage of chemical waste is critical to maintaining a safe laboratory environment. The following table summarizes key quantitative limits for the accumulation of hazardous waste in a designated Satellite Accumulation Area (SAA).

ParameterGuidelineRationale
Maximum Volume of Hazardous Waste per SAA 55 gallonsPrevents the accumulation of large quantities of hazardous materials in the immediate workspace.[2]
Maximum Volume of Acutely Toxic Waste (P-list) per SAA 1 quart (liquid) or 1 kilogram (solid)Ensures that highly toxic substances are removed from the laboratory promptly to minimize risk.[2]
Container Headspace Leave at least 10% headspaceAllows for vapor expansion and prevents spills.
pH Range for Neutralized Aqueous Waste for Sewer Disposal (if permissible) 5.0 - 9.0Ensures that the effluent discharged into the sanitary sewer system is not corrosive.[5]

Detailed Disposal Protocol for this compound

The following step-by-step protocol outlines the procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Segregation and Containerization:

  • Designate a specific, properly labeled hazardous waste container for this compound waste.

  • The container should be made of a compatible material (plastic is often preferred over glass to prevent breakage) and must have a secure, tight-fitting lid.[2][3]

  • Do not mix this compound waste with other incompatible chemical waste streams.[3]

  • Keep solid and liquid waste in separate containers.[6]

3. Labeling the Waste Container:

  • Clearly label the waste container with the words "Hazardous Waste."[3]

  • The label must include:

    • The full chemical name: "this compound" (and any other common names or identifiers like "compound 9d" or "HY-146427").[3]

    • The approximate quantity or concentration of the waste.[3]

    • The date of waste generation (when the first drop of waste was added).[3]

    • The name of the principal investigator and the laboratory location (building and room number).[3]

    • Any relevant hazard information (e.g., "Potent Antifungal," "Handle with Care").

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition or heat.

  • Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.[6]

5. Arranging for Disposal:

  • Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting a chemical waste collection form.[3]

  • Never transport hazardous waste outside of the laboratory yourself.[7]

6. Decontamination of Empty Containers:

  • An "empty" container that held a hazardous chemical must be properly decontaminated before being disposed of as regular trash.[1][7]

  • For containers that held this compound, triple rinse with a suitable solvent that can dissolve the compound.

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]

  • After triple rinsing, deface or remove the original label from the container and dispose of it according to your institution's guidelines for non-hazardous laboratory waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_Preparation Preparation cluster_Waste_Collection Waste Collection cluster_Storage_and_Disposal Storage and Disposal cluster_Container_Decontamination Empty Container Decontamination A Wear Appropriate PPE C Collect this compound Waste A->C B Prepare Labeled Hazardous Waste Container B->C D Securely Seal Container C->D E Store in Satellite Accumulation Area D->E F Request Waste Pickup from EHS E->F G EHS Collects and Disposes of Waste F->G H Triple Rinse Empty Container I Collect Rinsate as Hazardous Waste H->I J Dispose of Decontaminated Container H->J I->C Add to Waste

Caption: Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and the protection of our ecosystem.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Antifungal Agent 29

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Antifungal agent 29. Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE) Protocol

When handling this compound, a powdered substance, a comprehensive personal protective equipment strategy is mandatory to prevent dermal, respiratory, and ocular exposure. The following table summarizes the required PPE, which should be donned before handling the agent and only removed after completing all work and decontamination procedures.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles with Side Shields or a Full-Face ShieldMust be worn at all times in the laboratory where this compound is handled. A face shield provides an additional layer of protection against splashes and should be used when handling bulk quantities or preparing solutions.[1][2][3][4]
Hand Protection Disposable Nitrile Gloves (double-gloved)Double-gloving is required to provide a barrier against accidental exposure. Gloves should be changed immediately if contaminated, torn, or punctured. Inspect gloves for any signs of degradation before use. For prolonged contact, consider heavier-duty gloves such as neoprene.[1][2][3][4][5]
Body Protection Laboratory Coat (fully buttoned)A dedicated lab coat for working with potent compounds is recommended. It should have long sleeves and be fully fastened to protect skin and personal clothing from contamination.[1][2]
Respiratory Protection N95 Respirator or HigherA properly fitted N95 respirator is essential when handling the powdered form of this compound to prevent inhalation of airborne particles. For procedures with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and disposal of this compound is crucial for minimizing risk. The following workflow outlines the key procedural steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Proceed Assemble Materials Assemble Materials Prepare Work Area->Assemble Materials Proceed Weighing Weighing Assemble Materials->Weighing Start Handling Dissolving Dissolving Weighing->Dissolving Proceed Experimental Use Experimental Use Dissolving->Experimental Use Proceed Decontaminate Surfaces Decontaminate Surfaces Experimental Use->Decontaminate Surfaces Complete Experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Proceed Doff PPE Doff PPE Segregate Waste->Doff PPE Proceed Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Final Step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Procedures:
  • Preparation:

    • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as detailed in the table above.

    • Prepare a Designated Work Area: All handling of powdered this compound should occur within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6] The work surface should be covered with disposable bench paper.

    • Assemble All Necessary Materials: Have all required equipment, such as spatulas, weighing paper, and solvent, readily available within the containment area to avoid unnecessary movement in and out of the hood.

  • Handling:

    • Weighing: Carefully weigh the required amount of this compound on weighing paper. Use gentle movements to avoid creating airborne dust.

    • Dissolving: If preparing a solution, add the solvent to the powder slowly to prevent splashing. Ensure the container is appropriately labeled with the compound name, concentration, date, and your initials.

    • Experimental Use: Conduct all experimental procedures within the designated containment area.

  • Cleanup and Disposal:

    • Decontaminate Work Surfaces: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination. Dispose of the cleaning materials as hazardous waste.

    • Segregate Waste: All materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[7][8]

    • Doff PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed first, followed by the lab coat, and then eye and respiratory protection.

    • Dispose of Waste: Hazardous waste must be collected by a licensed disposal service.[7] Follow your institution's specific guidelines for hazardous waste disposal. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[8]

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Response Workflow:

cluster_small_spill Small Spill (Contained) cluster_large_spill Large Spill (Uncontained) Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Immediate Action Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Proceed Assess Spill Size Assess Spill Size Alert Supervisor->Assess Spill Size Proceed Don Additional PPE Don Additional PPE Assess Spill Size->Don Additional PPE Small Contact EHS Contact EHS Assess Spill Size->Contact EHS Large Contain Spill Contain Spill Don Additional PPE->Contain Spill Proceed Clean Up Clean Up Contain Spill->Clean Up Proceed Decontaminate Decontaminate Clean Up->Decontaminate Proceed Secure Area Secure Area Contact EHS->Secure Area Proceed Await Professional Cleanup Await Professional Cleanup Secure Area->Await Professional Cleanup Proceed

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.